4-Morpholinecarbonyl Chloride: A Strategic Reagent for Carbamoylation and Urea Formation
Executive Summary 4-Morpholinecarbonyl chloride (CAS 15159-40-7) serves as a pivotal electrophilic carbamoylating agent in modern medicinal chemistry. Its primary utility lies in the efficient introduction of the morphol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Morpholinecarbonyl chloride (CAS 15159-40-7) serves as a pivotal electrophilic carbamoylating agent in modern medicinal chemistry. Its primary utility lies in the efficient introduction of the morpholine moiety—a pharmacophore renowned for enhancing aqueous solubility and metabolic stability in drug candidates. Unlike isocyanates, which are limited to urea formation, this acyl chloride derivative offers versatile reactivity, facilitating the synthesis of both unsymmetrical ureas (via reaction with amines) and carbamates (via reaction with alcohols). This guide provides a technical deep-dive into its properties, mechanistic behavior, and field-proven experimental protocols for high-yield conjugation.
Part 1: Chemical Profile & Properties[1][2][3]
4-Morpholinecarbonyl chloride balances the high reactivity of an acyl chloride with the steric and electronic stability of the morpholine ring.
Physicochemical Specifications
Property
Value
Notes
CAS Number
15159-40-7
Formula
C₅H₈ClNO₂
Molecular Weight
149.58 g/mol
Appearance
Colorless to pale yellow liquid
Can solidify at low temps; commercially supplied as liquid.[1][2][3][4][5][6][7]
Density
1.282 g/mL at 25 °C
Denser than water/organic solvents.
Boiling Point
137–138 °C (33 mmHg)
High boiling point allows for reflux in lower-boiling solvents (DCM, THF).
Solubility
DCM, THF, Toluene, EtOAc
Reacts violently with water/alcohols.
Stability
Moisture Sensitive
Hydrolyzes to morpholine and HCl and CO₂.
Key Insight: The morpholine oxygen atom exerts a weak electron-withdrawing inductive effect, while the nitrogen lone pair donates electron density into the carbonyl system. However, the chlorine atom makes the carbonyl carbon highly electrophilic, susceptible to nucleophilic attack even by weak nucleophiles [1].
The core utility of 4-morpholinecarbonyl chloride is its ability to transfer the Morpholine-C(=O)- group.[7] The reaction proceeds via a classic addition-elimination mechanism.
Mechanism Logic:
Nucleophilic Attack: The nucleophile (amine or alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (a good leaving group).
Deprotonation: A base (e.g., Triethylamine, DIPEA) is required to scavenge the generated HCl, driving the equilibrium forward and preventing protonation of the nucleophile.
Pathway Visualization
The following diagram illustrates the synthesis of a urea derivative using this reagent.
Figure 1: Mechanistic pathway for urea formation. The base is critical for neutralizing the HCl byproduct to prevent amine salt formation, which would arrest the reaction.
Part 3: Applications in Drug Discovery
Solubility Enhancement
The morpholine ring is a "privileged structure" in medicinal chemistry. It lowers lipophilicity (LogP) compared to cyclohexyl or phenyl analogs and often improves metabolic stability by blocking metabolic soft spots [2].
Application: Converting a lipophilic amine lead compound into a morpholine-urea can significantly improve aqueous solubility without sacrificing potency.
Fluorogenic Probe Synthesis
4-Morpholinecarbonyl chloride is used to synthesize Rhodamine-urea conjugates .[7]
Mechanism: It reacts with Rhodamine 110 derivatives to form stable urea linkages.[7] These "trimethyl lock" systems preserve fluorescence properties while providing a handle for bioconjugation or enzyme-activation assays [3].
Kinase Inhibitor Development
In the synthesis of inhibitors for targets like Nek2/Hec1 , this reagent is used to cap amine functionalities, creating urea linkages that participate in critical hydrogen bonding interactions within the ATP-binding pocket [4].
Part 4: Experimental Protocol (Field-Proven)
Protocol: Synthesis of N-Substituted Morpholine-4-Carboxamide (Urea)
Objective: To couple a secondary amine (R₂NH) with 4-morpholinecarbonyl chloride to form a urea derivative.
Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
The urea product is usually stable on silica.
Part 5: Safety & Handling (Critical)
Hazard Classification:
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
Lachrymator: Extremely irritating to eyes and mucous membranes.
Handling Best Practices:
Fume Hood: ALWAYS handle in a well-ventilated fume hood. The vapors are potent respiratory irritants.
Moisture Exclusion: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture ingress creates HCl pressure buildup in the bottle.
PPE: Wear chemical-resistant gloves (Nitrile is generally sufficient for incidental contact, but double-gloving is recommended), safety goggles, and a lab coat.
Spill Control: Do not use water to clean up spills. Absorb with dry sand or earth, then neutralize with a weak base solution in a waste container.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84810, 4-Morpholinecarbonyl chloride. Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Qiu, X. L., et al. (2009).[6] Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues. Journal of Medicinal Chemistry, 52(6), 1757-1767.[6] Retrieved from [Link]
Navigating the Nomenclature: A Technical Guide to Morpholine Carbonyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction In the precise world of chemical synthesis, accurate nomenclature is paramount. The term "methyl morpholine carbamyl chloride" presents a commo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical synthesis, accurate nomenclature is paramount. The term "methyl morpholine carbamyl chloride" presents a common point of ambiguity, often arising from the conflation of two distinct, yet related, chemical entities: 4-Morpholinecarbonyl chloride and N-Methylmorpholine . This guide serves to elucidate the distinct identities of these compounds, focusing on the principal subject of interest for synthetic applications, 4-Morpholinecarbonyl chloride. We will explore its nomenclature, chemical properties, synthesis, and applications, while also clarifying the role of N-Methylmorpholine to prevent experimental design flaws.
Part 1: Deconstructing the Ambiguity: 4-Morpholinecarbonyl Chloride vs. N-Methylmorpholine
The query "methyl morpholine carbamyl chloride" suggests a morpholine ring substituted with both a methyl group and a carbamoyl chloride moiety. However, the stable, commercially available reagent is 4-Morpholinecarbonyl chloride . The potential for confusion stems from the common use of N-Methylmorpholine as a base in organic synthesis.
4-Morpholinecarbonyl chloride (CAS 15159-40-7): This compound features a morpholine ring where the nitrogen atom is bonded to a carbonyl chloride group. It is a secondary amine derivative.
N-Methylmorpholine (NMM) (CAS 109-02-4): This is a tertiary amine where the morpholine nitrogen is bonded to a methyl group.
The direct combination of these names is chemically imprecise. The synthesis of a carbamoyl chloride typically involves the reaction of a secondary amine with phosgene or a phosgene equivalent. N-Methylmorpholine, being a tertiary amine, does not have the N-H bond necessary for this reaction to proceed to a stable carbamoyl chloride.
The following diagram illustrates the structural differences:
Caption: Structural comparison of 4-Morpholinecarbonyl chloride and N-Methylmorpholine.
This guide will now focus on the chemistry and applications of the synthetically versatile reagent, 4-Morpholinecarbonyl chloride.
Part 2: 4-Morpholinecarbonyl Chloride: A Comprehensive Profile
Nomenclature and Identification
Correctly identifying a chemical reagent is the foundation of reproducible research. Here are the key identifiers for 4-Morpholinecarbonyl chloride:
Note on Stability: 4-Morpholinecarbonyl chloride is sensitive to moisture and will hydrolyze to release hydrochloric acid.[4] It should be handled under anhydrous conditions.
Synthesis Protocols
The synthesis of 4-Morpholinecarbonyl chloride is typically achieved through the reaction of morpholine with phosgene or a phosgene equivalent.
Protocol 1: Reaction with Phosgene
This method involves the reaction of morpholine hydrochloride with phosgene in an inert solvent.
Reaction Scheme:
Step-by-Step Methodology:
Morpholine hydrochloride is suspended in an inert solvent such as toluene or xylene.[3]
Phosgene is introduced into the reaction mixture.
The reaction is heated, typically in the range of 50-150 °C.[5]
Upon completion, the reaction mixture is worked up to isolate the product.
Protocol 2: Reaction with a Phosgene Equivalent (Triphosgene)
Due to the high toxicity of phosgene gas[6], solid and less hazardous phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.
Reaction Scheme:
Step-by-Step Methodology:
Dissolve triphosgene in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
Cool the solution to 0 °C.
Slowly add a solution of morpholine and a non-nucleophilic base, such as triethylamine, in the same solvent.[3]
Allow the reaction to warm to room temperature and stir until completion.[3]
The reaction is then quenched with water and the product is extracted with an organic solvent.[3]
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]
The crude product can be purified by column chromatography on silica gel.[3]
The following diagram illustrates the synthesis workflow using a phosgene equivalent:
Caption: Experimental workflow for the synthesis of 4-Morpholinecarbonyl chloride.
Applications in Research and Development
4-Morpholinecarbonyl chloride is a versatile reagent primarily used as an acylating agent to introduce the morpholine-4-carbonyl moiety into molecules.
Synthesis of Amides and Carbamates: It readily reacts with primary and secondary amines to form ureas and with alcohols to form carbamates. These functional groups are prevalent in many biologically active molecules.
Drug Discovery: The morpholine scaffold is a common feature in many pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. 4-Morpholinecarbonyl chloride serves as a key building block for introducing this moiety. It has been used in the synthesis of compounds with potential anticancer activity.[2]
Biomolecular Imaging: It can be used in the preparation of fluorogenic labels for imaging biological molecules.
Part 3: N-Methylmorpholine (NMM): A Clarification
N-Methylmorpholine (IUPAC name: 4-Methylmorpholine) is a cyclic tertiary amine.[7] It is widely used as a non-nucleophilic base in a variety of organic reactions, including peptide couplings and eliminations.[8] Its primary role is to scavenge acidic byproducts. It is also a precursor to N-methylmorpholine N-oxide (NMMO), a commercially important oxidant.[7]
The key distinction is that NMM is a base and a catalyst, not an acylating agent in the way that 4-Morpholinecarbonyl chloride is. Its physical and chemical properties are distinct from 4-Morpholinecarbonyl chloride.
Conclusion
This guide has aimed to resolve the ambiguity surrounding "methyl morpholine carbamyl chloride" by identifying the correct chemical entity of interest for synthetic applications as 4-Morpholinecarbonyl chloride . By providing a detailed overview of its nomenclature, properties, synthesis, and applications, we hope to equip researchers, scientists, and drug development professionals with the necessary information for its effective and safe use. Furthermore, the clarification of the role of N-Methylmorpholine should prevent potential confusion in experimental design. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling 4-Morpholinecarbonyl chloride, particularly its moisture sensitivity.
References
PubChem. (n.d.). 4-Morpholinecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Google Patents. (n.d.). JPS5572178A - Preparation of morpholinecarbonyl chloride.
Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]
TUODA INDUSTRY LIMITED. (2025, December 31). 4-methylmorpholine. Retrieved from [Link]
D'Souza, L. J., & Gundu, R. (2015). Accidental phosgene gas exposure: A review with background study of 10 cases. Journal of Occupational Medicine and Toxicology, 10(1), 1-5. Retrieved from [Link]
Comparative Technical Guide: 4-Chlorocarbonylmorpholine vs. 4-Methyl-1-piperazinecarbonyl chloride
This guide provides an in-depth technical comparison between 4-Chlorocarbonylmorpholine and the reagent likely intended by the nomenclature "Methyl(morpholin-4-yl)carbamyl chloride," which is identified here as 4-Methyl-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 4-Chlorocarbonylmorpholine and the reagent likely intended by the nomenclature "Methyl(morpholin-4-yl)carbamyl chloride," which is identified here as 4-Methyl-1-piperazinecarbonyl chloride .
These two reagents are the industry-standard "competitors" in medicinal chemistry for introducing solubilizing cyclic amine moieties (morpholine vs. N-methylpiperazine) into drug scaffolds via urea or carbamate linkages.
Executive Summary & Nomenclature Disambiguation
4-Chlorocarbonylmorpholine is a well-defined, commercially ubiquitous reagent used to install the morpholine-4-carbonyl moiety.
"Methyl(morpholin-4-yl)carbamyl chloride" is not a standard IUPAC or commercial name. It represents a nomenclature conflation, likely referring to 4-Methyl-1-piperazinecarbonyl chloride (also known as N-methylpiperazine carbamoyl chloride). The latter is the direct functional analog of the morpholine reagent, where the oxygen atom is replaced by an N-methyl group to enhance aqueous solubility via protonation.
This guide compares these two critical reagents, focusing on their physicochemical properties, synthesis, reactivity, and strategic application in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The choice between these two reagents is often dictated by the physicochemical requirements of the final drug molecule (e.g., LogP, pKa, and metabolic stability).
Both reagents are synthesized by reacting the corresponding cyclic amine with a phosgene equivalent. Triphosgene is the preferred reagent in modern laboratories due to its solid state and safer handling profile compared to gaseous phosgene.
Method A: Synthesis of 4-Chlorocarbonylmorpholine
Because morpholine is a liquid and the product is a liquid, this reaction is typically run in an inert solvent (DCM or Toluene) with careful temperature control.
Add morpholine and triethylamine dropwise simultaneously (or pre-mixed) to prevent formation of the symmetrical urea byproduct.
Stir at 0°C for 1 hour, then warm to RT.
Workup: Wash with dilute HCl (to remove unreacted morpholine), dry over Na₂SO₄, and concentrate. Distillation is recommended for high purity.
Method B: Synthesis of 4-Methyl-1-piperazinecarbonyl chloride
This reagent is often isolated as the hydrochloride salt to prevent self-reaction (polymerization) between the nucleophilic N-methyl amine of one molecule and the electrophilic acyl chloride of another.
Solubility of 4-morpholinecarbonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Morpholinecarbonyl Chloride in Organic Solvents Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Morpholinecarbonyl chloride (C...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-Morpholinecarbonyl Chloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Morpholinecarbonyl chloride (CAS: 15159-40-7) is a pivotal reagent and building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. However, as a reactive acyl chloride, its interaction with solvents is not a simple matter of dissolution but is often dominated by its chemical stability and reactivity. This guide provides a comprehensive analysis of the solubility of 4-morpholinecarbonyl chloride, moving beyond simple miscibility to address the critical interplay between the solute's reactivity and the solvent's chemical nature. We present a framework for solvent selection, a qualitative solubility profile, and a detailed protocol for its experimental determination, grounded in the principles of chemical safety and scientific integrity.
Physicochemical and Reactive Profile of 4-Morpholinecarbonyl Chloride
4-Morpholinecarbonyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][3] Its structure, featuring a reactive acyl chloride group attached to a morpholine ring, dictates its chemical behavior.[4]
The dominant chemical feature of this molecule is the electrophilic carbonyl carbon, which is highly susceptible to attack by nucleophiles.[3] This reactivity is the single most important factor when considering its solubility, as many common solvents are themselves nucleophilic. The compound is sensitive to moisture and will hydrolyze to release hydrochloric acid.[4]
The Primacy of Reactivity: Why "Solubility" Equals "Stability"
For a reactive compound like 4-morpholinecarbonyl chloride, one cannot discuss solubility without addressing chemical compatibility. The dissolution of this acyl chloride in a solvent is only useful if the molecule remains intact. Any solvent that can act as a nucleophile will lead to a chemical reaction, known as solvolysis , rather than a stable solution.
Protic Solvents (e.g., Water, Alcohols, Amines): These solvents contain acidic protons, typically on an oxygen or nitrogen atom (O-H, N-H bonds).[7][8] They are nucleophilic and will readily attack the carbonyl chloride. This reaction is often rapid and exothermic, yielding morpholine-4-carboxylic acid (from water), esters (from alcohols), or amides (from amines), along with HCl.[3] Therefore, protic solvents are unsuitable for preparing stable solutions of 4-morpholinecarbonyl chloride. Studies have specifically investigated the rates of solvolysis in aqueous mixtures of acetone, ethanol, and methanol, confirming this reactivity.[9]
Aprotic Solvents: These solvents lack acidic protons and are generally less nucleophilic.[7][10] They are the preferred choice for dissolving and reacting 4-morpholinecarbonyl chloride. They can be further divided into polar and non-polar categories, which influences their ability to dissolve the polar acyl chloride.
The logical approach to solvent selection, therefore, is to first exclude all reactive (protic) solvents and then to select a compatible (aprotic) solvent with appropriate polarity.
Caption: Solvent selection workflow for 4-morpholinecarbonyl chloride.
Qualitative Solubility Profile
Solvent
Solvent Class
Expected Compatibility & Solubility
Rationale & Mechanistic Insight
Dichloromethane (DCM)
Aprotic Polar
Highly Soluble & Compatible
A workhorse solvent for reactions with acyl chlorides. Its polarity is sufficient to dissolve the substrate, while being non-nucleophilic and aprotic, ensuring stability.[11]
Chloroform
Aprotic Polar
Highly Soluble & Compatible
Similar properties to DCM, making it an excellent choice for creating stable solutions.
Tetrahydrofuran (THF)
Aprotic Polar
Soluble & Generally Compatible
A common ethereal solvent. While generally stable, care must be taken to use anhydrous THF, as peroxide formation can be an issue and it is hygroscopic.
Toluene / Xylene
Aprotic Non-Polar
Soluble & Compatible
Often used as reaction solvents for synthesis, indicating sufficient solubility and high stability.[12] The non-polar nature may require slight warming to achieve high concentrations.
Diethyl Ether
Aprotic (Borderline)
Soluble & Compatible
Its lower polarity compared to THF might result in slightly lower solubility, but it is a compatible aprotic solvent.
Acetonitrile (ACN)
Aprotic Polar
Likely Soluble & Use with Caution
A highly polar aprotic solvent. It should dissolve the compound well, but scrupulous drying is essential as it is very hygroscopic.
Acetone
Aprotic Polar
Likely Soluble & Use with Caution
While aprotic, its carbonyl oxygen has some nucleophilic character. Trace water will facilitate hydrolysis. Solvolysis studies have been conducted in aqueous acetone.[9]
Dimethylformamide (DMF)
Aprotic Polar
Likely Soluble & Use with Caution
Can contain trace amine impurities which would react. Can also participate in side reactions (e.g., Vilsmeier-Haack type reactions) under certain conditions.
Dimethyl Sulfoxide (DMSO)
Aprotic Polar
Likely Soluble & Use with Caution
Highly polar and hygroscopic. Its oxidizing nature can be problematic, and purification to remove water is difficult.
Water, Methanol, Ethanol
Protic Polar
REACTIVE - NOT COMPATIBLE
These solvents are nucleophiles and will readily react via solvolysis to decompose the acyl chloride.[3][9]
Hexane / Pentane
Aprotic Non-Polar
Poorly Soluble
The polarity of 4-morpholinecarbonyl chloride is too high to be readily dissolved in non-polar aliphatic hydrocarbons, following the "like dissolves like" principle.[13]
Experimental Protocol for Safe Solubility Determination
This protocol provides a self-validating, systematic approach to determine the approximate solubility of 4-morpholinecarbonyl chloride in a target aprotic solvent. The causality behind each step is explained to ensure both safety and accuracy.
Pillar 1: Expertise & Causality
The choice of an inert atmosphere is not merely a suggestion; it is critical to prevent reaction with atmospheric moisture, which would yield HCl and morpholine-4-carboxylic acid, confounding the solubility measurement.[4] The incremental addition of solvent allows for the observation of the saturation point without overshooting, providing a more accurate semi-quantitative result.
Pillar 2: Trustworthiness & Self-Validation
The protocol includes a visual endpoint (clarity) and a resting period to check for delayed precipitation, ensuring that a true solution is formed, not a transient suspension.
Objective
To determine the qualitative and semi-quantitative solubility of 4-morpholinecarbonyl chloride in a selected dry, aprotic organic solvent at ambient temperature.
Mandatory Safety Precautions
Hazard Identification: 4-Morpholinecarbonyl chloride is corrosive, causes skin and eye irritation/burns, and is a suspected carcinogen.[5] It reacts with moisture to produce HCl gas.
Handling: All manipulations must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with a face shield.[14]
Caption: Step-by-step workflow for solubility determination.
Preparation (Inert Environment):
Accurately weigh approximately 50 mg of 4-morpholinecarbonyl chloride into a dry, tared vial. Record the exact mass.
Add a small magnetic stir bar and immediately seal the vial with a septum cap.
Puncture the septum with an inlet needle connected to an inert gas line and an outlet needle to serve as a vent. Purge the vial for 2 minutes to create an inert atmosphere, then remove the needles.
Solvent Titration:
Using a dry syringe, add an initial 100 µL of the anhydrous target solvent to the vial.
Place the vial on a magnetic stir plate and stir vigorously for 2 minutes.
Visually inspect the solution against a dark background. If the solid is completely dissolved and the solution is clear, proceed to step 4.
If solid remains, continue adding the solvent in 100 µL increments, with a 2-minute stir period between each addition, until the solid is fully dissolved.
Confirmation and Calculation:
Once a clear solution is obtained, record the total volume of solvent added.
Turn off the stirrer and let the vial stand undisturbed for 10 minutes to ensure no precipitate crashes out of the supersaturated solution.
If the solution remains clear, the compound is soluble at that concentration. Calculate the approximate solubility:
Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)
References
Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
Protocol for N-terminal peptide modification with 4-morpholinecarbonyl chloride
Executive Summary This application note details the protocol for modifying the N-terminus of peptides using 4-morpholinecarbonyl chloride (also known as morpholine-4-carbonyl chloride). This modification introduces a mor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for modifying the N-terminus of peptides using 4-morpholinecarbonyl chloride (also known as morpholine-4-carbonyl chloride). This modification introduces a morpholine-4-carbonyl moiety via a urea linkage.[1] Unlike standard acetylation, this "capping" strategy serves a dual purpose: it significantly enhances metabolic stability against N-terminal exopeptidases and improves aqueous solubility due to the morpholine ring's polarity and hydrogen-bonding potential. This moiety is frequently observed in peptidomimetics and kinase inhibitors (e.g., analogs of Abemaciclib or urea-based antimetastatic agents) to modulate pharmacokinetics.
Chemical Basis & Mechanism
The reaction is a nucleophilic acyl substitution (specifically, a carbamoylation). The free N-terminal amine of the peptide attacks the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which collapses to expel the chloride ion, resulting in a stable urea linkage.
Key Mechanistic Insight:
Because the reagent is an acid chloride (
), the reaction generates hydrochloric acid () as a byproduct. Immediate neutralization by a tertiary amine base (e.g., DIPEA or TEA) is critical to prevent protonation of the unreacted peptide amine, which would render it non-nucleophilic and halt the reaction.
Reaction Scheme
Material Specifications
Reagent
CAS Number
MW ( g/mol )
Density
Storage
4-Morpholinecarbonyl chloride
15159-40-7
149.58
1.282 g/mL
2-8°C, Desiccated
DIPEA (Hünig's Base)
7087-68-5
129.24
0.742 g/mL
RT
Dichloromethane (DCM)
75-09-2
84.93
1.33 g/mL
Anhydrous
DMF (Dimethylformamide)
68-12-2
73.09
0.944 g/mL
Amine-free
Safety Warning: 4-Morpholinecarbonyl chloride is a lachrymator and corrosive. It reacts vigorously with water to release HCl. All manipulations must be performed in a fume hood using anhydrous solvents.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Recommended for standard peptide synthesis workflows.
Pre-requisites:
Peptide is attached to resin (e.g., Rink Amide or Wang).[2]
N-terminal Fmoc group has been removed.
Side-chain protecting groups (Boc, tBu, Trt, Pbf) are intact .
Critical Note: Lysine side chains must be Boc-protected. If the peptide contains an unprotected Lysine (e.g., Alloc deprotection strategy), this reagent will acylate the
-amine.
Step-by-Step Procedure:
Resin Preparation:
Swell the resin (0.1 mmol scale) in DCM for 20 minutes. Drain.
Reagent Preparation:
In a dry vial, dissolve 4-Morpholinecarbonyl chloride (5.0 equivalents relative to resin loading) in 2 mL of anhydrous DCM.
Note: If the resin does not swell well in DCM, use a 1:1 DCM/DMF mixture.
Coupling Reaction:
Add the reagent solution to the resin.
Immediately add DIPEA (10.0 equivalents). The base must be in excess (2:1 ratio to the acid chloride) to scavenge HCl.
Agitate (shake or vortex) at Room Temperature for 45–60 minutes .
Observation: The reaction is usually rapid. Extended times (>2 hours) are unnecessary and may increase risk of side reactions.
Washing:
Drain the vessel.
Wash resin: DCM (3x), DMF (3x), DCM (3x).
Validation (Kaiser Test):
Perform a Kaiser (ninhydrin) test.
Result: Beads should remain colorless (yellow solution), indicating no free primary amines. If blue/purple, repeat Step 3.
Cleavage:
Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to remove side-chain protection and release the peptide.
Protocol B: Solution-Phase Modification
Recommended for short peptides, peptidomimetics, or post-cleavage modification.
Dissolution: Dissolve the peptide/amine (1.0 eq) in anhydrous DCM. If insoluble, add minimal DMF.
Base Addition: Add TEA or DIPEA (2.0 – 3.0 eq). Cool the mixture to 0°C on an ice bath to control the exotherm.
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by HPLC or TLC.
Workup:
Dilute with Ethyl Acetate or DCM.
Wash with 5%
or 1M HCl (to remove excess base/morpholine).
Wash with Saturated
(to remove residual acid).
Wash with Brine, dry over
, and concentrate.
Visualization of Workflows
Figure 1: SPPS Workflow & Mechanism
The following diagram illustrates the Solid-Phase workflow and the chemical mechanism of the capping step.
Caption: Figure 1. Left: Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal capping. Right: Simplified mechanism of the carbamoylation reaction.
Troubleshooting & QC
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Reagent
The acid chloride is moisture sensitive.[3] Ensure DCM is anhydrous and the reagent bottle is stored in a desiccator.
Incomplete Reaction
Insufficient Base
HCl byproduct protonated the amine. Ensure at least 2 equivalents of DIPEA per equivalent of acid chloride.
Side Products (+113 Da)
Lysine Acylation
If Lysine side chains were not Boc-protected, they will react. Use orthogonal protection (e.g., Alloc) if selective N-term modification is desired.
Precipitate in Solution
DIPEA·HCl Salt
This is normal in DCM. It will wash away during the resin wash steps or aqueous workup.
References
Peptide Stability & N-Capping:
National Institutes of Health (PMC). "An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold."
[Link]
General Amine Acylation Protocols:
Chemistry LibreTexts. "24.7: Reactions of Amines - Acylation."
[Link]
Synthesis of urea derivatives using morpholine-4-carbonyl chloride
Synthesis of Urea Derivatives Using Morpholine-4-Carbonyl Chloride Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of N-substituted urea derivatives utilizing m...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis of Urea Derivatives Using Morpholine-4-Carbonyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of N-substituted urea derivatives utilizing morpholine-4-carbonyl chloride as a key reagent. The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties to bioactive molecules.[1] This protocol details a robust and versatile method for covalently installing the morpholine-carboxamide functional group onto primary and secondary amines. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, offer troubleshooting advice, and discuss the characterization and significance of the resulting urea derivatives in drug discovery.
Introduction: The Significance of Morpholine-Urea Scaffolds
The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable, bidentate hydrogen bonds with biological targets such as enzymes and receptors.[2] This interaction motif is central to the mechanism of action for numerous FDA-approved drugs.[2] When combined with a morpholine ring—a heterocyclic amine known to improve aqueous solubility, metabolic stability, and overall drug-like properties—the resulting morpholine-urea scaffold becomes a highly valuable component in drug design.[3][4]
Morpholine-4-carbonyl chloride is an efficient acylating agent that serves as a direct precursor for the synthesis of these valuable derivatives.[5] It allows for the straightforward coupling with a wide range of primary and secondary amines, providing a reliable route to novel chemical entities for screening and lead optimization in drug development programs. This application note is designed for researchers, medicinal chemists, and drug development professionals seeking a dependable method for the synthesis of these important compounds.
The synthesis of urea derivatives from morpholine-4-carbonyl chloride and an amine proceeds via a classic nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the morpholine-4-carbonyl chloride. This forms a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.
Deprotonation: The resulting protonated urea derivative is then deprotonated by a non-nucleophilic base (e.g., triethylamine, DIPEA) added to the reaction mixture. This base neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[6]
Caption: General reaction mechanism for urea synthesis.
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the synthesis of a generic N-aryl morpholine urea derivative.
3.1 Materials and Reagents
Substrate: A primary or secondary amine (e.g., aniline)
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
3.2 Equipment
Round-bottom flask with magnetic stir bar
Ice bath
Dropping funnel or syringe pump
Nitrogen or Argon gas inlet
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates and chamber
Glassware for column chromatography
3.3 Step-by-Step Procedure
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq) and anhydrous DCM (or THF) to create a ~0.1 M solution.
Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.[6]
Reagent Addition: Dissolve morpholine-4-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.[7]
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
Aqueous Work-up:
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure urea derivative.
Application Notes & Protocols for the Synthesis of Morpholine-Containing Peptidomimetics
Abstract The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of parent molecules, such as aqueous solubility and metabolic stability....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of parent molecules, such as aqueous solubility and metabolic stability. When incorporated into peptide-like structures, it creates peptidomimetics with enhanced proteolytic resistance and controlled conformations. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for creating morpholine-containing peptidomimetics, complete with step-by-step protocols, expert insights, and troubleshooting advice.
Introduction: The Strategic Value of the Morpholine Scaffold
Peptides are highly specific and potent biological modulators, but their therapeutic potential is often hindered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements. The morpholine ring, a saturated heterocycle, serves as an excellent building block for this purpose. Its inclusion can lock the dihedral angle of the side chain, reducing conformational flexibility and potentially increasing binding affinity to the target protein. Furthermore, the tertiary amine within the morpholine structure is typically more stable towards metabolic degradation than a standard peptide bond.
This document outlines two robust and widely adopted methods for synthesizing morpholine-containing peptidomimetics:
Strategy A: Reductive Amination of a Di-aldehyde with a Primary Amine.
Strategy B: Synthesis from N-substituted Diethanolamine Derivatives.
Core Synthetic Strategies & Mechanistic Insights
The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the morpholine ring and the attached peptidic chain.
Strategy A: Di-aldehyde Reductive Amination
This approach is highly effective for creating N-substituted morpholines. The core of this reaction is the double reductive amination between a primary amine (e.g., an amino acid ester) and a di-aldehyde, such as diglycolaldehyde.
Mechanism: The reaction proceeds through the formation of two imine (or enamine) intermediates. The primary amine first attacks one aldehyde group, forming a hemiaminal which then dehydrates to an imine. A reducing agent, typically a mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine to a secondary amine. The process then repeats on the second aldehyde, leading to the cyclized morpholine ring.
Application Scientist's Note (Expertise): Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride. STAB is less toxic and its reaction rate is self-regulating; the iminium ion formation is the rate-limiting step, which prevents the over-reduction of the aldehyde starting material. The reaction is typically performed in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM).
Below is a diagram illustrating the general workflow for this synthetic approach.
Caption: General workflow for morpholine synthesis via reductive amination.
Strategy B: Cyclization of N-substituted Diethanolamine
This classic method involves the dehydration and cyclization of an N-substituted diethanolamine derivative. This is particularly useful when the desired substituent on the nitrogen is readily available as a primary amine to begin the synthesis.
Mechanism: The synthesis starts with the alkylation of diethanolamine with a suitable electrophile (e.g., an alkyl halide containing the desired peptide side chain mimic). The resulting N-substituted diethanolamine is then subjected to acid-catalyzed dehydration. A strong acid, like concentrated sulfuric acid (H₂SO₄), protonates the two hydroxyl groups, converting them into good leaving groups (water). An intramolecular Williamson ether synthesis-type reaction follows, where one of the alcohol groups attacks the carbon bearing the other protonated hydroxyl group, displacing water and forming the morpholine ring.
Application Scientist's Note (Trustworthiness): This method requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive or complex substrates. The yield can be variable, and charring is a common side effect. Therefore, careful control of the reaction temperature and slow, dropwise addition of the diethanolamine derivative to the hot acid are critical for success. This protocol's self-validation comes from rigorous purification and characterization to ensure the desired product is isolated from potential side products and starting material.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-Methyl 2-(4-benzylmorpholin-3-yl)acetate via Reductive Amination
This protocol describes the synthesis of a morpholine ring attached to an alanine methyl ester mimic.
Materials:
L-Alanine methyl ester hydrochloride
Diglycolaldehyde (50 wt% solution in water)
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE)
Triethylamine (TEA)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
Amine Free-Basing: In a 250 mL round-bottom flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq) in DCE. Add triethylamine (TEA) (1.1 eq) and stir for 20 minutes at room temperature to generate the free amine.
Aldehyde Addition: To the stirring suspension, add the diglycolaldehyde solution (1.05 eq) dropwise over 5 minutes.
Reductive Amination: Add STAB (1.5 eq) portion-wise over 30 minutes. (Note: The reaction is exothermic; slow addition helps control the temperature).
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to yield the pure product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Substrate Scope & Yield
The reductive amination strategy is versatile. The following table summarizes typical yields for different amino acid ester inputs.
Starting Amino Acid Ester
R-Group
Typical Yield (%)
Purity (%)
Glycine methyl ester
-H
85-95%
>98%
Alanine methyl ester
-CH₃
80-90%
>98%
Phenylalanine methyl ester
-CH₂Ph
75-85%
>97%
Leucine methyl ester
-CH₂CH(CH₃)₂
70-80%
>97%
Yields and purities are representative and may vary based on reaction scale and purification efficiency.
Mandatory Visualization: Reaction Pathway
The diagram below outlines the key transformations in the synthesis of a morpholine-containing peptidomimetic core, starting from an N-substituted diethanolamine, which is then cyclized and further elaborated.
Caption: Synthesis and elaboration of an N-substituted morpholine scaffold.
1. Increase reaction time or add more STAB (up to 2.0 eq). 2. Use fresh or purified di-aldehyde. 3. Use a fresh bottle of STAB; store it in a desiccator.
Formation of Side Products
1. Over-reduction of aldehyde. 2. Dimerization of reactants.
1. Ensure slow, portion-wise addition of STAB. 2. Use slightly more dilute conditions.
Difficulty in Purification
1. Product is highly polar. 2. Close-running impurities.
1. Use a more polar solvent system (e.g., add MeOH to DCM). Consider reverse-phase chromatography. 2. Try a different silica gel or a different solvent system to improve separation.
Charring in Acid Cyclization
1. Temperature is too high. 2. Acid concentration is too high.
1. Maintain strict temperature control. 2. Add the substrate dropwise to the pre-heated acid to better manage the exotherm.
References
The morpholine scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]
A Review on Recent Advances in the Synthesis of Morpholine Derivatives. Catalysts. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Current Organic Chemistry. [Link]
Application
Catalytic role of DMAP in 4-morpholinecarbonyl chloride coupling
Executive Summary This guide details the protocol for utilizing 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst in coupling reactions involving 4-morpholinecarbonyl chloride (CAS: 15159-40-7). While 4-mor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for utilizing 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst in coupling reactions involving 4-morpholinecarbonyl chloride (CAS: 15159-40-7). While 4-morpholinecarbonyl chloride is a robust reagent for introducing the morpholine-urea or carbamate pharmacophore, its reactivity can be sluggish with sterically hindered nucleophiles or electron-deficient amines. The inclusion of catalytic DMAP (10–20 mol%) accelerates reaction rates by orders of magnitude through the formation of a highly reactive N-carbamoylpyridinium intermediate, ensuring high yields under mild conditions.
Scientific Foundation & Mechanism
The Challenge: Carbamoyl Chloride Reactivity
Carbamoyl chlorides (
) are generally less electrophilic than acyl chlorides () due to the donation of electron density from the nitrogen lone pair into the carbonyl system, which stabilizes the starting material and reduces the electrophilicity of the carbonyl carbon. Consequently, direct coupling with weak nucleophiles (e.g., secondary amines, phenols, tertiary alcohols) often requires elevated temperatures, which can lead to decomposition or side reactions.
The Solution: Nucleophilic Catalysis
DMAP acts as a "nucleophilic shuttle." It is significantly more basic and nucleophilic than pyridine due to the resonance contribution of the dimethylamino group, which stabilizes the positive charge in the intermediate.
The Catalytic Cycle:
Activation: DMAP attacks the carbonyl carbon of 4-morpholinecarbonyl chloride, displacing the chloride ion.
Intermediate Formation: A resonance-stabilized N-(4-morpholinecarbonyl)-4-dimethylaminopyridinium salt is formed. This species is highly electrophilic because the positively charged pyridinium ring pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Coupling: The substrate (alcohol or amine) attacks the activated carbonyl, forming the desired carbamate or urea.
Regeneration: DMAP is displaced and subsequently deprotonated by a stoichiometric auxiliary base (e.g., Triethylamine or DIPEA), re-entering the cycle.
Mechanistic Visualization
Figure 1: The catalytic cycle of DMAP showing the activation of the carbamoyl chloride and subsequent transfer to the nucleophile.
Experimental Protocol (SOP)
Objective: Synthesis of a Morpholine-Urea derivative from a secondary amine.
Materials & Reagents
Component
Role
Equiv.
Notes
Substrate
Nucleophile (Amine/Alcohol)
1.0
Limiting reagent.
4-Morpholinecarbonyl chloride
Electrophile
1.1 – 1.2
Moisture sensitive; dispense under inert gas.
DMAP
Catalyst
0.1 – 0.2
10-20 mol%. Use 0.5 eq for very hindered substrates.
Triethylamine (TEA)
Auxiliary Base
1.5 – 2.0
Scavenges HCl. DIPEA is preferred for base-sensitive substrates.
Figure 2: Operational workflow for the DMAP-catalyzed coupling reaction.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure solvents are anhydrous. Check reagent quality (should be clear/yellow liquid, not cloudy).
Slow Reaction
Steric Hindrance
Increase DMAP to 0.5 equiv. Switch solvent to refluxing THF or Toluene (higher temp).
Product Impurity
DMAP Contamination
Ensure acidic wash (1M HCl) is thorough during workup. If product is basic, use column chromatography (MeOH/DCM).
Precipitation
Solubility Issues
Switch solvent to DMF or DMAc for polar substrates.
Safety & Handling (E-E-A-T)
4-Morpholinecarbonyl Chloride:
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and is suspected of causing cancer (H351) .[3]
Handling: Double-glove (Nitrile).[4] Use a full-face shield if working outside the hood (not recommended).
Decomposition: Reacts with water to release HCl gas and morpholine.
DMAP: Toxic if swallowed or absorbed through skin. High acute toxicity relative to pyridine.
References
Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link
Sigma-Aldrich. (2023). "Safety Data Sheet: 4-Morpholinecarbonyl chloride." Merck KGaA. Link
PubChem. (2023). "Compound Summary: 4-Morpholinecarbonyl chloride." National Library of Medicine. Link
Vorbruggen, H. (1999). "The Mechanism of the DMAP-Catalyzed Acylation of Alcohols." Handbook of Reagents for Organic Synthesis. Link
Spivey, A. C.; Arseniyadis, S. (2004). "Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP)." Angewandte Chemie International Edition, 43(34), 5436-5441. Link
Improving yield of urea synthesis with morpholine-4-carbonyl chloride
Technical Support Center: Optimizing Urea Synthesis with Morpholine-4-Carbonyl Chloride Introduction: The Reagent & The Goal Welcome to the MCC Optimization Portal. Morpholine-4-carbonyl chloride (MCC) is a carbamoyl chl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Urea Synthesis with Morpholine-4-Carbonyl Chloride
Introduction: The Reagent & The Goal
Welcome to the MCC Optimization Portal.
Morpholine-4-carbonyl chloride (MCC) is a carbamoyl chloride used to introduce the morpholine-urea motif into drug scaffolds. Unlike highly volatile acyl chlorides (e.g., acetyl chloride), MCC is electronically stabilized by the nitrogen lone pair, making it less reactive but more selective. However, this stability often leads to sluggish reaction rates and incomplete conversions, frustrating researchers with yields hovering around 40–60%.
This guide provides a validated technical framework to elevate yields to >85% by addressing the three kinetic bottlenecks: Nucleophilicity, HCl Scavenging, and Hydrolysis.
Module 1: The "Gold Standard" Protocol
Do not deviate from this baseline until you have established a control reaction.
The Logic: This protocol uses a biphasic wash to purify the product without chromatography in 90% of cases. It relies on the fact that the urea product is neutral, while impurities (unreacted amine, morpholine byproduct) are basic.
Standard Operating Procedure (SOP-MCC-01)
Parameter
Specification
Rationale
Stoichiometry
1.0 eq Amine : 1.1 eq MCC : 1.5 eq Base
Slight excess of MCC drives the reaction; excess base is critical to prevent amine protonation.
Solvent
Anhydrous Dichloromethane (DCM) or THF
High solubility for MCC; easy removal. Must be dry.
Dilution prevents oligomerization but maintains rate.
Step-by-Step Workflow:
Prime: Flame-dry a round-bottom flask and purge with N₂/Ar.
Dissolve: Add Amine (1.0 mmol) and TEA (1.5 mmol) to anhydrous DCM (10 mL) .
Cool: Submerge flask in an ice bath (0 °C) for 10 minutes.
Add: Add MCC (1.1 mmol) dropwise (neat or dissolved in 1 mL DCM). Note: MCC is often a viscous oil or low-melting solid; warming slightly aids transfer.
React: Remove ice bath after 30 mins. Stir at RT for 4–12 hours. Monitor by TLC/LCMS.
Quench: Add 0.5 mL water to hydrolyze unreacted MCC. Stir vigorously for 10 mins.
Workup (The Yield Saver):
Dilute with DCM.
Wash 1: 1M HCl (Removes unreacted starting amine and TEA).
Wash 2: Sat. NaHCO₃ (Removes morpholine-4-carboxylic acid from hydrolyzed MCC).
Wash 3: Brine
Dry over Na₂SO₄ Concentrate.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: My yield is stuck at 50%, and I see unreacted starting amine. Why?
Diagnosis:HCl Poisoning.
The reaction produces HCl as a byproduct. If your base (TEA) is insufficient or wet, the HCl protonates your starting amine (R-NH₂
R-NH₃⁺Cl⁻). The protonated amine is not nucleophilic and cannot react with MCC.
Fix: Increase base equivalents to 2.0–2.5 eq .
Fix: Switch to DIPEA (Hünig's Base) if your amine is sterically hindered; DIPEA is less likely to alkylate or interfere.
Q2: The reaction is clean but extremely slow (>24h).
Diagnosis:Electronic Stabilization of MCC.
The morpholine oxygen and nitrogen donate electron density into the carbonyl, making the carbon less electrophilic than a standard acyl chloride.
Fix: Catalysis. Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP attacks the MCC to form a highly reactive N-acylpyridinium intermediate, which then transfers the carbonyl to your amine.
Fix: Heat. Switch solvent to 1,2-Dichloroethane (DCE) or Toluene and heat to 80 °C. Caution: Ensure system is anhydrous to prevent rapid hydrolysis at high temps.
Q3: I see a new spot that isn't product or starting material. What is it?
Diagnosis:Hydrolysis or Dimerization.
Hydrolysis: MCC reacts with adventitious water to form Morpholine-4-carboxylic acid, which is unstable and decarboxylates to release Morpholine .
Dimerization: The released free Morpholine is a better nucleophile than your starting amine. It attacks remaining MCC to form Bis(morpholino)urea (also called 1,3-dimorpholin-4-ylurea).
Validation: Check LCMS for Mass = 214 (Dimer).
Fix: Strict anhydrous technique. Dry solvents over molecular sieves (3Å or 4Å).
Module 3: Visualizing the Mechanism & Logic
Figure 1: Reaction Pathway & Catalytic Cycle
This diagram illustrates the direct pathway versus the DMAP-catalyzed pathway, highlighting where the "HCl Trap" occurs.
Caption: Figure 1. Mechanistic flow showing the critical role of Base in preventing the "Dead End" Amine-HCl salt formation. Dashed lines indicate the accelerated DMAP pathway.
Figure 2: Troubleshooting Logic Tree
Use this decision matrix to solve low-yield issues.
Caption: Figure 2. Decision matrix for diagnosing yield loss. Follow the branches based on TLC/LCMS analysis of the crude mixture.
Module 4: Advanced Optimization Data
The following table summarizes reaction conditions for difficult substrates, synthesized from general carbamoyl chloride reactivity profiles [1, 2].
Substrate Type
Recommended Modification
Expected Yield
Primary Alkyl Amine
Standard Protocol (DCM, 0°C)
85–95%
Aniline (Electron Rich)
Standard Protocol
80–90%
Aniline (Electron Poor)
Add DMAP (0.1 eq) , Reflux in DCE
70–85%
Secondary Amine (Cyclic)
Standard Protocol
85–95%
Secondary Amine (Acyclic)
Reflux in Toluene (110°C), 2.0 eq Base
60–75%
Acid Sensitive Substrate
Use Pyridine as solvent and base
75–85%
References
Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas and Carbamates. Chemical Reviews.
Padiya, K. J., et al. (2012).[1][2] Unconventional Urea Synthesis Methods. Organic Letters.
BenchChem. (2025).[3][4] Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
ChemicalBook. (2023).[2] 4-Morpholinecarbonyl chloride Reaction Conditions and Yields.
Technical Support Center: Troubleshooting Incomplete Acylation with Methyl(morpholin-4-yl)carbamyl Chloride
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for acylation reactions using methyl(morpholin-4-yl)carbamyl chloride. This guide is designed to provide in-...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for acylation reactions using methyl(morpholin-4-yl)carbamyl chloride. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of N-methyl-N-aryl(or alkyl)morpholine-4-carboxamides. As Senior Application Scientists, we understand that even established reactions can present unexpected hurdles. This resource consolidates our field-proven insights and the underlying chemical principles to help you navigate these challenges effectively.
This section addresses specific issues you may encounter during your acylation experiments. We will explore the causality behind these problems and provide actionable solutions.
Q1: My acylation reaction is sluggish or shows low conversion to the desired urea product. What are the primary factors to investigate?
A: Low or no conversion is a common frustration, often stemming from a combination of factors related to reagent reactivity, reaction conditions, and substrate properties. Methyl(morpholin-4-yl)carbamyl chloride is a disubstituted carbamoyl chloride, and its reactivity is influenced by the electron-donating nature of the morpholine and methyl groups.[1]
Core Areas to Troubleshoot:
Insufficient Nucleophilicity of the Substrate: The primary determinant of success is the nucleophilicity of the amine you are trying to acylate.
Steric Hindrance: Amines with bulky substituents, particularly in the ortho position of anilines or on α-carbons of aliphatic amines, will react slower. The steric bulk hinders the approach of the nucleophile to the electrophilic carbonyl carbon of the carbamoyl chloride.
Electronic Effects: Electron-withdrawing groups on an aniline ring (e.g., -NO₂, -CN, -CF₃) significantly decrease the nucleophilicity of the amino group, making the reaction more difficult.[2]
Inadequate Base: The choice and amount of base are critical. The acylation reaction produces hydrochloric acid (HCl), which must be neutralized.[3] If not scavenged, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Base Strength: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. For weakly nucleophilic amines, a stronger base might be necessary to sufficiently deprotonate the amine or the intermediate ammonium salt.
Stoichiometry: At least one equivalent of base is required to neutralize the generated HCl. Often, a slight excess (1.1-1.5 equivalents) is beneficial to ensure the reaction medium remains basic.
Suboptimal Reaction Temperature: Many acylation reactions are performed at room temperature, but some substrates require thermal energy to overcome the activation barrier.
Gently heating the reaction mixture (e.g., to 40-60 °C) can often significantly increase the reaction rate. However, be cautious of potential side reactions or decomposition at higher temperatures.
Solvent Effects: The solvent can influence the solubility of reagents and the transition state energy.
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices. Ensure your starting materials are fully dissolved. If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF), but be aware that it can be difficult to remove during work-up.
Q2: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?
A: The primary side reaction of concern is the hydrolysis of the carbamoyl chloride.
Hydrolysis of Methyl(morpholin-4-yl)carbamyl Chloride: Carbamoyl chlorides are moisture-sensitive and can react with water to form an unstable carbamic acid, which then decomposes to morpholine, methylamine, and carbon dioxide.[1][4] This consumes your electrophile and introduces impurities.
Troubleshooting:
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Dry Solvents and Reagents: Use anhydrous solvents and ensure your amine and base are free of water.
Over-acylation: While less common for ureas, if your substrate has other nucleophilic sites (e.g., a primary amine also present), double acylation can occur. However, the resulting urea is generally less nucleophilic than the starting amine, which typically prevents this.[5]
Q3: How do I properly set up and monitor my acylation reaction?
A: A systematic approach to reaction setup and monitoring is key to obtaining reproducible results and identifying when a reaction is complete or has stalled.
Protocol 1: General Procedure for Acylation
This protocol provides a standard starting point for the acylation of a primary or secondary amine with methyl(morpholin-4-yl)carbamyl chloride.
Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen/argon inlet
Procedure:
Setup: Assemble a dry round-bottom flask with a stir bar under an inert atmosphere.
Reagent Addition:
Dissolve the amine substrate (1.0 eq) and TEA or DIPEA (1.2 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Dissolve methyl(morpholin-4-yl)carbamyl chloride (1.05-1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
Reaction: Add the carbamoyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
Reaction Monitoring
TLC Analysis: Spot the reaction mixture against the starting amine and carbamoyl chloride. The product should be a new spot, typically with an Rf value between the two starting materials. Disappearance of the limiting reagent (usually the amine) indicates reaction completion.
LC-MS Analysis: This provides more definitive information, showing the mass-to-charge ratio of the starting materials and the expected product. This is particularly useful for identifying if the reaction has stalled or if side products are forming.
Q4: My reaction seems to have stalled with significant starting material remaining. What are my options?
A: If the reaction has not progressed after several hours at room temperature, consider the following interventions:
Intervention
Rationale
Considerations
Increase Temperature
Provides the necessary activation energy for less reactive substrates.
Gently warm to 40-60 °C. Monitor for potential decomposition or side-product formation.
Add More Base
Ensures that any generated HCl is fully neutralized and the amine remains active.
Add an additional 0.2-0.3 equivalents of base.
Add a Catalyst
A nucleophilic catalyst can accelerate the reaction.
A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be effective. DMAP reacts with the carbamoyl chloride to form a more reactive intermediate.
Q5: What is the best way to work up and purify the final product?
A: A standard aqueous work-up is usually sufficient to remove the base hydrochloride salt and other water-soluble impurities.
Protocol 2: Standard Aqueous Work-up
Quench: Once the reaction is complete, dilute the reaction mixture with additional DCM.
Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
Dilute aqueous HCl (to remove excess amine and base).
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).[8]
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolate: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Purify: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.
References
Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules, 21(12), 1696. [Link]
Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
PubChem. 4-Morpholinecarbonyl chloride. National Center for Biotechnology Information. [Link]
InCatT. (2021). A direct method for carboformylation at last: the acid chloride does the job![Link]
Google Patents. (1986). EP0198370B1 - Process for the preparation of carbamyl chlorides of secondary amines.
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
Alonso, R., et al. (2020). Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. Chemical Science, 11(26), 6794–6800. [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
Clark, J. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2641. [Link]
Hang, H. C., et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current Protocols in Chemical Biology, 4(4), 245–261. [Link]
Save My Exams. (2026). Acylation Mechanism. [Link]
ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?[Link]
Bartolozzi, A., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Chemistry, 6(1), 221-231. [Link]
Organic Chemistry. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]
Removing excess 4-morpholinecarbonyl chloride from reaction mixtures
Technical Guide: Removal of Excess 4-Morpholinecarbonyl Chloride Introduction & Chemical Context 4-Morpholinecarbonyl chloride (MCC) (CAS: 15159-40-7) is a widely used carbamoyl chloride reagent for synthesizing ureas an...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Removal of Excess 4-Morpholinecarbonyl Chloride
Introduction & Chemical Context
4-Morpholinecarbonyl chloride (MCC) (CAS: 15159-40-7) is a widely used carbamoyl chloride reagent for synthesizing ureas and carbamates. While structurally robust, its removal presents a specific challenge: it possesses intermediate hydrolytic stability.
Unlike highly reactive acyl chlorides (e.g., acetyl chloride) that decompose instantly in water, MCC can persist in biphasic aqueous workups if the pH and contact time are not optimized. Furthermore, as a carbamoyl chloride, it is a suspected carcinogen and alkylating agent, necessitating complete removal before biological testing.
This guide outlines two validated workflows for removal: Solid-Phase Scavenging (ideal for high-throughput/medicinal chemistry) and Phased Liquid-Liquid Extraction (ideal for scale-up).
Method A: Solid-Phase Scavenging (Recommended)[1]
Best For: Small-scale reactions (<1g), parallel synthesis, or acid-sensitive products.
Mechanism: Nucleophilic sequestration.
The most efficient way to remove electrophilic MCC is to capture it with a polymer-supported amine. The resin acts as a "sponge," reacting with the chloride to form a resin-bound urea, which is then removed by filtration.
Best For: Scale-up (>1g), cost-sensitive processes, or products stable to acid/base.
Mechanism: Base-promoted hydrolysis followed by acid-base extraction.
Direct water washing is often insufficient because MCC hydrolysis is slow at neutral pH. We must force hydrolysis to morpholine, then exploit morpholine's basicity (
) to remove it.
The Chemical Logic
Step 1 (Hydrolysis): Treat with Base (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step 2 (Partitioning): Treat with Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
).
Experimental Protocol
Step
Reagent
Action
Technical Note
1. Quench
1M NaOH or Sat. NaHCO₃
Add equal volume to reaction organic layer. Stir vigorously for 30-60 mins .
CRITICAL: Stirring time is required to fully hydrolyze the carbamoyl chloride. Gas evolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) may occur with bicarbonate.
2. Separation
--
Discard aqueous layer.
The organic layer now contains Product + Morpholine (free base).
3. Acid Wash
1M HCl or 10% Citric Acid
Wash organic layer (2x).
Protonates morpholine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
8.4). At pH < 6, morpholine partitions >99% into the aqueous phase.
4. Final Wash
Brine
Wash organic layer (1x).
Removes residual acid and dries the organic phase slightly.
⚠️ Warning: If your product is a base (e.g., contains a pyridine or secondary amine), it will also be removed during Step 3. In that case, use Method A .
Visual Workflow (Method B)
Figure 2: Logic flow for hydrolytic workup and acid-base separation.
Troubleshooting & FAQs
Q1: I used Method B (Extraction), but I still see a peak for MCC in my LCMS.
Cause: Insufficient hydrolysis time or pH. Carbamoyl chlorides are more stable than acyl chlorides.
Fix: Increase the "Quench" time with NaOH to at least 1 hour. Alternatively, add a nucleophilic catalyst like DMAP (5 mol%) during the quench step to accelerate hydrolysis [1].
Q2: My product is acid-sensitive (e.g., contains an acetal or Boc group). Can I use Method B?
Risk: 1M HCl might deprotect your compound.
Fix: Substitute 1M HCl with 0.5M Citric Acid or a Phosphate Buffer (pH 5.5) . Morpholine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
8.[1][2]4) will still be protonated at pH 5.5, but acid-labile groups are generally safer. If extremely sensitive, use Method A (Resin).
Q3: Can I remove MCC by rotovap (distillation)?
Analysis: MCC has a boiling point of ~238°C [2].[3] It is not volatile enough to be removed by standard rotary evaporation. High-vacuum Kugelrohr distillation is possible but risks thermal decomposition of your product. Chemical removal is superior.
Q4: Are there safety concerns with the waste stream?
Yes. MCC is a structural alert for carcinogenicity (acylating agent). Even after hydrolysis, morpholine is a secondary amine that can form nitrosamines (potent carcinogens) if exposed to nitrites. Segregate waste streams accordingly and do not mix with nitrosating agents [3].
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84810, 4-Morpholinecarbonyl chloride. Retrieved from [Link]
Biotage. (2018). Strategies for Work-up and Purification: Scavenging Guide. Retrieved from [Link]
Marsh, A., et al. (2001). Polymer-Supported Reagents for Multi-Step Organic Synthesis. Tetrahedron Letters, 42, 493-496.
Optimizing reaction temperature for morpholine carbonyl chloride coupling
Ticket ID: MCC-OPT-2024 Subject: Optimization of Reaction Temperature & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are inquir...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: MCC-OPT-2024
Subject: Optimization of Reaction Temperature & Troubleshooting Guide
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are inquiring about the thermal optimization for coupling Morpholine with Carbonyl Chloride (Phosgene or its equivalents: Triphosgene/Diphosgene) to synthesize Morpholine-4-carbonyl chloride (MCC).
This reaction is governed by a critical competition between nucleophilic substitution (desired product) and double-substitution (urea formation).[1] Temperature control is the primary lever to influence this selectivity.
The Golden Rule: Keep the addition phase cold (
to ) to kinetically favor the mono-substitution, then warm to room temperature or mild heat () to drive conversion and eliminate HCl.[1]
Part 1: The Thermal Optimization Matrix
The following table correlates reaction temperature zones with chemical outcomes. Use this to diagnose your current yield issues.
Temperature Zone
Phase
Phenomenon
Outcome
Cryogenic ( to )
Addition
Kinetic trapping
Poor Conversion. Reaction is too sluggish; viscosity increases, leading to poor mixing and localized "hotspots" of concentration.[1]
Target Zone ( to )
Addition
Controlled Substitution
Optimal. Rate of formation for MCC > Rate of Urea formation.[1] Exotherm is manageable.
Ambient ( to )
Reaction
HCl Elimination
Completion. Necessary to drive the reaction to completion after addition. If used during addition, urea impurities increase by 5-15%.[1]
High Heat ()
Stress
Decomposition
Failure. Risk of product degradation and vaporization of phosgene equivalents before reaction.
Part 2: Reaction Mechanism & Pathway Logic
To troubleshoot, you must visualize the pathway. The diagram below illustrates the competition between the desired Acyl Chloride formation and the Urea side reaction.
Figure 1: Reaction pathway showing the critical branch point where temperature and stoichiometry dictate product vs. urea formation.[1]
Part 3: Standard Operating Procedure (Triphosgene Route)
Note: This protocol uses Triphosgene (solid) as a safer alternative to Phosgene gas.[1] All steps must be performed in a fume hood.
Preparation: Dissolve Triphosgene in DCM in a round-bottom flask under
. Cool to .
Addition (The Critical Step): Mix Morpholine and TEA in DCM. Add this solution dropwise to the Triphosgene solution.
Why? This is Inverse Addition . By adding amine to excess phosgene, you ensure the concentration of free amine is always low relative to the carbonyl source, drastically reducing Urea formation [1].
Temperature Control: Maintain internal temperature
during addition.
Completion: Once addition is complete, allow the bath to warm to
and stir for 2 hours.
Quench: Quench with cold water. Wash organic layer with
HCl (to remove unreacted morpholine/TEA) and brine.[1]
Isolation: Dry over
and concentrate.
Part 4: Troubleshooting & FAQs
Q1: I see a white precipitate forming immediately. Is this the urea impurity?
Diagnosis: Likely Not .
Explanation: In non-polar solvents (DCM, Toluene), the Triethylamine Hydrochloride (TEA·HCl) or Morpholine Hydrochloride salt is insoluble.[1] This voluminous white solid is a byproduct of the HCl scavenging.
Action: Filter the reaction mixture or perform an aqueous wash. If the solid persists after aqueous workup, then it is likely the Urea (Bis(morpholino)ketone), which is water-insoluble.[1]
Q2: My yield is low (<60%), but I see no urea. Where is my product?
Diagnosis:Hydrolysis .
Explanation: Morpholine carbonyl chloride is an acid chloride.[1] It reacts with moisture to release
Do not store the product in open air; store under inert gas.[1]
Q3: Why do you recommend "Inverse Addition"?
Diagnosis:Stoichiometry Control .
Explanation:
Normal Addition (Phosgene into Amine): At the start, Amine is in huge excess. The newly formed Product (
) immediately meets free Amine () to form Urea ().[1]
Inverse Addition (Amine into Phosgene): Phosgene is in excess.[1][2][3] Amine is consumed instantly to form Product.[1] Product floats in a sea of Phosgene and cannot react further.
Q4: Can I distill the product?
Answer:Yes.Data: Boiling point is approx.
at [2].[1]
Warning: Ensure all Triphosgene is quenched before heating, as residual Triphosgene can sublime or decompose to Phosgene gas in the trap.
Part 5: Troubleshooting Logic Flow
Use this decision tree to resolve active experimental failures.
Figure 2: Diagnostic flow for common synthesis failures.
References
Cotarca, L., & Eckert, H. (2017).[1] Phosgenations: A Handbook. Wiley-VCH.[1] (Detailed discussion on kinetic control and inverse addition in phosgenation reactions).
Pasquato, L., et al. (2000).[1] "Conversion of Bis(trichloromethyl) Carbonate to Phosgene." Tetrahedron Letters, 41(36), 7027-7030.[1] (Mechanism of Triphosgene decomposition).
PubChem. (2024).[1] 4-Morpholinecarbonyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Technical Support Center: Managing Precipitate Formation in Morpholine-4-Carbonyl Chloride Reactions
Welcome to the Technical Support Center for reactions involving morpholine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for reactions involving morpholine-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge encountered during the use of this versatile reagent: the formation of precipitates. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.
Introduction: Understanding the Chemistry of Morpholine-4-Carbonyl Chloride
Morpholine-4-carbonyl chloride is a highly reactive acylating agent widely used in organic synthesis for the introduction of the morpholine-4-carboxamide moiety.[1][2] This functional group is a key component in numerous biologically active molecules. However, its high reactivity also makes it susceptible to side reactions, often leading to the formation of unwanted precipitates that can complicate reaction work-up and purification.
The most common precipitate observed in these reactions is morpholinium hydrochloride . This salt is formed from the reaction between morpholine and hydrochloric acid (HCl).[3] The source of these two components can be:
Hydrolysis of Morpholine-4-carbonyl Chloride: The reagent is sensitive to moisture and can hydrolyze to form morpholine and HCl.[1]
Reaction with Nucleophiles: Reactions with primary or secondary amines to form ureas will generate one equivalent of HCl as a byproduct.
Impurities: The starting material may contain trace amounts of morpholine hydrochloride from its synthesis.[4][5]
This guide will provide a structured approach to identifying, managing, and preventing the formation of this and other potential precipitates.
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: An unexpected white solid has precipitated from my reaction mixture.
Q1: What is the likely identity of this white precipitate?
A: In most cases, the white precipitate is morpholinium hydrochloride (the salt of morpholine and HCl).[3] This is especially likely if your reaction involves a nucleophilic substitution on the carbonyl chloride, which releases HCl. Another possibility, though less common, is the precipitation of your desired product if it has low solubility in the reaction solvent.
Q2: How can I confirm the identity of the precipitate?
A: A simple and effective method is to take a small sample of the precipitate, wash it with a small amount of the reaction solvent, and measure its melting point. Morpholine hydrochloride has a melting point of approximately 175-176°C (with decomposition).[6] You can also analyze the precipitate by ¹H NMR spectroscopy after dissolving it in a suitable deuterated solvent (like D₂O or DMSO-d₆). The spectrum should show characteristic peaks for the morpholine protons.
Q3: The precipitate is causing stirring issues. What should I do?
A: If the precipitate is hindering effective mixing, you have a few options:
Increase the solvent volume: This may help to partially dissolve the precipitate or at least create a more manageable slurry.
Switch to a more polar solvent: If your reaction chemistry allows, a more polar solvent might increase the solubility of the morpholinium salt.
Use a mechanical stirrer: If a magnetic stir bar is insufficient, switching to an overhead mechanical stirrer can handle thicker slurries.
Q4: How do I remove the precipitate during work-up?
A: The most straightforward method is filtration.
For water-stable products: After the reaction is complete, you can quench the reaction mixture with water. Morpholine hydrochloride is highly soluble in water and will be removed in the aqueous layer during an extractive work-up.[7][8]
For water-sensitive products: If your product is not stable to water, you can filter the reaction mixture directly. Wash the filtered solid with a small amount of cold, anhydrous solvent to recover any entrained product. The filtrate then contains your desired product.
Frequently Asked Questions (FAQs)
This section addresses broader questions and preventative strategies.
Reaction Conditions and Prevention
Q1: How can I prevent the formation of morpholinium hydrochloride precipitate in the first place?
A: The key is to neutralize the HCl as it is formed. This is achieved by using a scavenger base in your reaction.
Q2: What kind of scavenger base should I use?
A: The choice of base is critical and depends on your specific reaction conditions.
Tertiary Amines: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used.[4] They react with HCl to form triethylammonium chloride or diisopropylethylammonium chloride, which are often more soluble in organic solvents than morpholinium hydrochloride.
Inorganic Bases: If your reaction conditions are compatible, solid inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective and are easily removed by filtration.[9]
Polymer-supported Bases: For ease of removal, consider using a polymer-supported base such as macroporous triethylamine.
Q3: What are the best practices for setting up a reaction with morpholine-4-carbonyl chloride to minimize side reactions?
A:
Anhydrous Conditions: Always use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.[1]
Order of Addition: Slowly add the morpholine-4-carbonyl chloride to a solution of your nucleophile and scavenger base. This maintains a low concentration of the acylating agent and minimizes side reactions.
Temperature Control: Many reactions with morpholine-4-carbonyl chloride are exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and reduce the formation of byproducts.[4]
Understanding the Reagent
Q4: How should I handle and store morpholine-4-carbonyl chloride?
A: It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator.[1] Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q5: Are there any alternatives to morpholine-4-carbonyl chloride that might be less prone to precipitate formation?
A: While morpholine-4-carbonyl chloride is a very common reagent, you could consider in-situ generation of the active species or using alternative coupling agents. For example, reacting morpholine with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) in the presence of your nucleophile can sometimes be a cleaner approach, although these reagents also have their own handling considerations.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea using Morpholine-4-carbonyl Chloride with a Scavenger Base
To a solution of the primary or secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, cool the mixture to 0 °C.
Slowly add a solution of morpholine-4-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Quench the reaction with water and separate the organic layer.
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Work-up Procedure for a Reaction with a Morpholinium Hydrochloride Precipitate (Water-Stable Product)
Upon reaction completion, add water to the reaction mixture and stir until the precipitate dissolves.
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the combined organic extracts with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data and Diagrams
Table 1: Solubility of Common Species in Morpholine-4-Carbonyl Chloride Reactions
Compound
Water
Dichloromethane
Tetrahydrofuran
Toluene
Morpholinium Hydrochloride
High
Low
Low
Very Low
Triethylammonium Hydrochloride
High
Moderate
Low
Very Low
Diisopropylethylammonium Hydrochloride
High
High
Moderate
Low
Typical Urea Product
Low
Moderate-High
Moderate-High
Low-Moderate
Note: Solubilities are qualitative and can vary depending on the specific structure of the urea product.
Diagram 1: Precipitate Formation Pathway
Caption: Formation of morpholinium hydrochloride precipitate.
Diagram 2: Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitate handling.
References
Preparation method for morpholine carbonyl chloride compound.
Technical Support Center: Base Selection for Morpholine-4-Carbonyl Chloride Synthesis
Executive Summary & Diagnostic Matrix The Standard Protocol & Its Failures: The industry-standard synthesis of Morpholine-4-carbonyl chloride (MCC) utilizes Triphosgene (bis(trichloromethyl) carbonate) and Triethylamine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Matrix
The Standard Protocol & Its Failures:
The industry-standard synthesis of Morpholine-4-carbonyl chloride (MCC) utilizes Triphosgene (bis(trichloromethyl) carbonate) and Triethylamine (TEA) in Dichloromethane (DCM). While effective, this route frequently encounters "TEA-Lock"—a phenomenon where the voluminous precipitation of Triethylamine Hydrochloride (TEA·HCl) traps the product, creates an unstirrable slurry, and complicates filtration.
Technical Recommendation:
For reactions suffering from viscous slurries or difficult workups, we recommend transitioning to N,N-Diisopropylethylamine (DIPEA) for small-scale homogeneity or Inorganic Biphasic Systems (
/Water) for scalable purity.
Decision Matrix: When to Switch Bases
Symptom / Requirement
Recommended Base
Rationale
Standard Synthesis (<5g)
Triethylamine (TEA)
Cost-effective; standard protocol works if dilution is high.
Viscous Slurry / Clogging
DIPEA (Hünig's Base)
Steric bulk prevents quaternary salt formation; salts are often more soluble or easier to handle.
Non-nucleophilic; minimizes acid exposure during addition.
Strict Anhydrous Needs
DIPEA or Anhydrous
Avoids hydrolysis of the carbamoyl chloride intermediate.
Technical Deep Dive: Alternative Base Chemistries
Option A: N,N-Diisopropylethylamine (DIPEA)
The "Drop-In" Replacement
Mechanism of Action:
Unlike TEA, DIPEA possesses two bulky isopropyl groups.[1] This steric hindrance serves two functions:
Suppression of Quaternization: TEA can occasionally act as a nucleophile, reacting with the highly electrophilic carbamoyl chloride to form a quaternary ammonium salt, reducing yield. DIPEA’s bulk prevents this attack.[1][2]
Solubility Profile: DIPEA·HCl tends to be less "sticky" and amorphous than TEA·HCl, improving magnetic stirring efficiency in concentrated mixtures.
Comparative Data:
Parameter
Triethylamine (TEA)
DIPEA
pKa (Conjugate Acid)
~10.75
~11.0
Nucleophilicity
Moderate
Low (Non-nucleophilic)
Boiling Point
89 °C
127 °C (Harder to remove by rotovap)
Cost
Low
Moderate/High
Option B: Inorganic Biphasic System (Schotten-Baumann)
The Scalable Solution
Mechanism of Action:
This method utilizes a biphasic system (e.g., DCM/Water or Toluene/Water) with an inorganic base (
, ). The morpholine reacts with phosgene/triphosgene in the organic layer. The HCl byproduct is neutralized at the interface or by extraction into the aqueous phase.
Advantages:
Zero Filtration: No need to filter off amine salts (a major bottleneck in TEA reactions).
Product Stability: Morpholine carbamyl chloride is reasonably stable to hydrolysis at low temperatures, allowing for aqueous washes.
Purity: Urea byproducts (formed by reaction of product with excess amine) are minimized if the phosgene source is kept in excess.
Visual Workflow & Logic
The following diagram illustrates the decision logic and the mechanistic pathway for the Biphasic Alternative, which resolves the most common user complaints regarding TEA.
Caption: Decision tree for selecting the optimal base scavenger based on reaction scale and slurry viscosity.
Validated Experimental Protocols
Protocol A: The DIPEA Method (High Purity)
Best for: Small scale (<5g), moisture-sensitive setups.
Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.
Mix Morpholine and DIPEA in a separate dropping funnel with DCM.
Crucial Step: Add the Amine/Base mixture slowly to the Triphosgene solution over 30-60 minutes. Note: Inverse addition (amine to phosgene) prevents symmetric urea formation.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Workup:
Quench with cold water.
Wash organic layer with 1N HCl (to remove unreacted morpholine/DIPEA) followed by Brine.
Dry over
and concentrate.
Protocol B: The Biphasic Carbonate Method (Scale-Up)
Best for: Scale >10g, avoiding filtration.
Setup: Standard flask with vigorous overhead stirring (magnetic stirring may fail at interface).
Reagents:
Morpholine (1.0 equiv) dissolved in DCM.
Saturated Aqueous
or (2.5 equiv).
Triphosgene (0.4 equiv) dissolved in DCM.
Procedure:
Cool the biphasic mixture of Morpholine/DCM and Aqueous Carbonate to 0-5°C.
Add the Triphosgene/DCM solution dropwise to the vigorously stirred biphasic mixture.
Observation:
evolution will occur. Ensure proper venting.
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
Workup:
Stop stirring. Separate layers.
The aqueous layer contains the salts. Extract aqueous layer once with DCM.
Q1: My reaction turned into a solid white block. How do I save it?
Diagnosis: This is "TEA-Lock." The concentration is too high.
Fix: Add more DCM immediately. If that fails, add cold water to dissolve the salts (this creates a biphasic workup). Morpholine carbamyl chloride is relatively stable to water at neutral pH for short periods. Separate the layers immediately.
Q2: I see a major impurity at the baseline of my TLC.
Diagnosis: This is likely 1,1'-carbonyldimorpholine (Urea) .
Cause: Localized excess of amine relative to phosgene.
Fix: Ensure you are performing Inverse Addition (adding Amine TO Phosgene, not Phosgene TO Amine). Ensure your base (DIPEA/TEA) is mixed with the amine before addition.
Q3: Why is my yield low (<50%)?
Diagnosis: Hydrolysis or Volatility.
Fix:
Check Phosgene quality (Triphosgene degrades if stored improperly).
If using TEA, the salt cake might be trapping the product. Switch to the Biphasic Protocol to eliminate the filtration step.
Ensure the quench is not too basic; high pH promotes hydrolysis of the carbamoyl chloride.
A Comparative Guide to the NMR Characterization of Morpholine-4-Carbonyl Derivatives
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of morpholine-4-carbonyl derivatives, a scaffold of significant interest in medicinal chemistry and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of morpholine-4-carbonyl derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will explore the fundamental principles governing their spectral characteristics and provide comparative data to aid researchers in the structural elucidation of these important compounds.
Introduction: The Morpholine-4-Carbonyl Moiety
The morpholine ring is a prevalent heterocycle in pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When the nitrogen atom is acylated to form a morpholine-4-carbonyl derivative (an amide), its electronic and conformational properties are significantly altered. NMR spectroscopy is the most powerful tool for unambiguously characterizing these structures, providing detailed insights into their electronic environment, conformation, and stereochemistry. This guide explains the causality behind the observed spectral patterns and provides validated protocols for obtaining high-quality data.
Foundational NMR Signatures of the Morpholine Ring
To understand the derivatives, we must first establish the baseline NMR characteristics of the parent morpholine ring. In its preferred chair conformation, morpholine has two distinct sets of methylene (CH₂) groups.
Protons (¹H NMR): The four protons adjacent to the oxygen (H-2, H-6) are in a different electronic environment than the four protons adjacent to the nitrogen (H-3, H-5).
O-CH₂ (H-2, H-6): Typically resonate around δ 3.6-3.7 ppm .
N-CH₂ (H-3, H-5): Resonate further upfield, around δ 2.8-2.9 ppm .
Carbons (¹³C NMR): Similarly, the carbon signals are distinct.
C-O (C-2, C-6): Appear downfield around δ 67-68 ppm due to the electronegativity of the adjacent oxygen.
C-N (C-3, C-5): Appear upfield around δ 46-47 ppm .
This clear separation of signals for the O-CH₂ and N-CH₂ groups is the hallmark of the morpholine scaffold.
The Electronic Impact of the N-Carbonyl Group
Introducing a carbonyl group at the nitrogen (N-4) position to form an amide fundamentally changes the NMR spectrum. This is primarily due to the electron-withdrawing nature of the carbonyl and the phenomenon of amide resonance.
The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group's π-system. This has two major consequences:
Deshielding at the N-CH₂ Positions: The reduced electron density around the nitrogen deshields the adjacent protons (H-3, H-5) and carbons (C-3, C-5), causing them to shift downfield (to a higher ppm value).
Restricted Bond Rotation: The partial double-bond character of the C-N amide bond restricts rotation. At room temperature, this can lead to magnetic inequivalence of the protons on the same methylene group, resulting in more complex splitting patterns or signal broadening. For many simpler derivatives, however, rapid rotation on the NMR timescale results in averaged, sharp signals.
Detailed Spectral Analysis of Morpholine-4-Carbonyl Derivatives
The following sections provide typical chemical shift ranges and insights for the protons and carbons in a generic morpholine-4-carbonyl system.
¹H NMR Spectrum
The most dramatic change is observed for the protons adjacent to the amide nitrogen.
O-CH₂ Protons (H-2, H-6): These protons experience a minor downfield shift but generally remain around δ 3.6-3.8 ppm . They typically appear as a complex multiplet or a triplet-like signal.
N-CH₂ Protons (H-3, H-5): These protons are significantly deshielded and shift downfield into the δ 3.4-3.7 ppm region. Due to the influence of the carbonyl, these protons often show distinct signals from the O-CH₂ protons, although overlap is possible depending on the substituent attached to the carbonyl.
¹³C NMR Spectrum
The carbon spectrum provides a clear and diagnostic fingerprint.
C=O (Carbonyl Carbon): The amide carbonyl carbon itself gives a characteristic signal in the downfield region of the spectrum, typically between δ 168-173 ppm .
C-O Carbons (C-2, C-6): These carbons are less affected and remain in the δ 66-68 ppm range.
C-N Carbons (C-3, C-5): Due to the electron-withdrawing effect of the carbonyl, these carbons are deshielded. However, because of the complex nature of amide resonance and conformational effects, they often appear as two distinct signals, typically in the range of δ 41-47 ppm .
Comparative Analysis: Case Studies
To illustrate these principles, let's compare the expected NMR data for three hypothetical morpholine-4-carbonyl derivatives: 4-acetylmorpholine (A) , 4-(phenylacetyl)morpholine (B) , and morpholine-4-carboxamide (C) .
Compound
Structure
H-2, H-6 (ppm)
H-3, H-5 (ppm)
C-2, C-6 (ppm)
C-3, C-5 (ppm)
C=O (ppm)
A: 4-Acetylmorpholine
O=C(C)N1CCOCC1
~3.65
~3.55, ~3.45
~66.9
~45.9, ~41.7
~169.0
B: 4-(Phenylacetyl)morpholine
O=C(CC2=CC=CC=C2)N1CCOCC1
~3.62
~3.58, ~3.47
~66.7
~46.6, ~42.2
~169.7
C: Morpholine-4-carboxamide
O=C(N)N1CCOCC1
~3.68
~3.40
~66.5
~44.2
~158.5
Data are estimated based on typical values and data from similar structures found in literature. Actual values will vary based on solvent and experimental conditions.
Analysis of Trends:
The chemical shifts of the protons and carbons of the morpholine ring itself (H-2/6, H-3/5, C-2/6, C-3/5) are broadly similar between compounds A and B , as the electronic effect of the acetyl and phenylacetyl groups on the amide nitrogen is comparable.
In morpholine-4-carboxamide (C) , the presence of the additional NH₂ group on the carbonyl significantly alters the electronic environment, leading to a noticeable upfield shift of the carbonyl carbon (C=O) to ~158.5 ppm.
Advanced 2D NMR for Unambiguous Characterization
For complex derivatives or when signal overlap occurs in 1D spectra, 2D NMR experiments are indispensable for definitive structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is essential for confirming which protons are adjacent to each other. A COSY spectrum will show a cross-peak between the H-2/H-6 signals and the H-3/H-5 signals, confirming the integrity of the morpholine ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹H-¹³C one-bond correlation). It is the most reliable way to assign carbon signals. For example, the proton signals around δ 3.7 ppm will show a cross-peak to the carbon signal at ~δ 67 ppm, definitively assigning them as the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. For instance, the N-CH₂ protons (H-3, H-5) will show a correlation to the carbonyl carbon (C=O), confirming the point of attachment.
Workflow for Structural Elucidation
The following diagram illustrates a robust workflow for characterizing a novel morpholine-4-carbonyl derivative.
Caption: Standard workflow for NMR-based structure elucidation.
Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Weigh Analyte: Accurately weigh 5-25 mg of the morpholine-4-carbonyl derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the compound. For most neutral organic molecules, Chloroform-d (CDCl₃) is a standard first choice.
Dissolve and Add Standard: Add approximately 0.6-0.7 mL of the deuterated solvent. Ensure the solvent contains an internal reference standard, typically Tetramethylsilane (TMS) at 0.00 ppm. The use of an internal standard provides a self-validating chemical shift axis for every spectrum.
Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp NMR signals.
Filter Sample: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade spectral quality.
Check and Label: Ensure the sample height is adequate (approx. 4-5 cm). Cap the tube and wipe the outside clean. Label the tube clearly.
Protocol 2: Standard 1D and 2D NMR Acquisition
This protocol assumes a modern 400 or 500 MHz spectrometer.
Insert and Lock: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field. This process is essential for achieving sharp lineshapes and high resolution.
¹H NMR Acquisition:
Acquire a standard ¹H spectrum. Typically, 8 to 16 scans are sufficient for good signal-to-noise.
Process the data with Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Integrate all signals to determine proton ratios.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more, depending on concentration).
Process and calibrate the spectrum using the solvent signal or TMS (0.00 ppm).
COSY Acquisition:
Run a standard gradient-selected COSY (gCOSY) experiment. This is typically a quick experiment requiring 8 to 16 scans per increment.
HSQC Acquisition:
Run a standard gradient-selected HSQC (gHSQC) experiment. This experiment is very sensitive and provides clean correlation data.
Process 2D Spectra: Process all 2D spectra using the spectrometer's software, performing Fourier transformation in both dimensions and applying appropriate corrections. Analyze the cross-peaks to establish correlations as described in Section 6.
Conclusion
The NMR characterization of morpholine-4-carbonyl derivatives is a systematic process. By understanding the foundational shifts of the morpholine ring and the predictable electronic effects of the N-acyl group, researchers can readily interpret 1D ¹H and ¹³C spectra. In cases of structural complexity or signal overlap, a standard suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides the necessary data for complete and unambiguous structure elucidation. The protocols and comparative data presented in this guide offer a robust framework for scientists working with this important chemical class.
References
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
Harris, R. K., & Spratt, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 1144-1150. Retrieved from [Link]
Li, J., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement. ResearchGate. Retrieved from [Link]
Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Simon Fraser University. Retrieved from [Link]
Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-135. Retrieved from [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025, August 6). ResearchGate. Retrieved from [Link]
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Comparative
A Strategic Shift in Synthesis: The Advantages of Morpholine-4-Carbonyl Chloride Over Isocyanates
As a Senior Application Scientist, my focus is on optimizing synthetic routes to enhance efficiency, safety, and the quality of the final product. The choice of a carbonyl source for the synthesis of ureas and carbamates...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my focus is on optimizing synthetic routes to enhance efficiency, safety, and the quality of the final product. The choice of a carbonyl source for the synthesis of ureas and carbamates—foundational moieties in a vast array of pharmaceuticals—is a critical decision point. For decades, isocyanates have been a go-to reagent class for these transformations due to their high reactivity. However, this reactivity comes at a significant cost in terms of safety and handling.
This guide presents a comparative analysis of a superior alternative: morpholine-4-carbonyl chloride. We will explore its advantages over isocyanates, grounded in experimental evidence and practical application, particularly within the demanding context of drug discovery and development. We will demonstrate that morpholine-4-carbonyl chloride offers a more controlled, safer, and often more effective pathway to complex molecules, representing a strategic shift for the modern synthesis chemist.
The Isocyanate Problem: A High-Reactivity, High-Risk Reagent
Isocyanates (R-N=C=O) are characterized by a highly electrophilic carbon atom, making them exceptionally reactive towards nucleophiles like amines and alcohols.[1] This reactivity has made them workhorses in industrial and laboratory synthesis for producing polyurethanes, ureas, and carbamates.[2][3] However, this utility is overshadowed by severe operational and health hazards.
Key Disadvantages of Isocyanates:
Extreme Toxicity: Isocyanates are potent irritants to the eyes, skin, and respiratory tract.[4] The primary health concern is sensitization, where repeated exposure, even to minute quantities, can lead to a severe asthmatic condition known as isocyanate asthma, which can be fatal.[2][4] The Occupational Safety and Health Administration (OSHA) also classifies certain isocyanates as potential human carcinogens.[2]
Moisture Sensitivity: The electrophilic nature of isocyanates makes them highly susceptible to hydrolysis. Reaction with water leads to the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule, leading to undesired symmetric urea byproducts and complicating purification.
Handling and Storage Difficulties: Due to their toxicity and moisture sensitivity, isocyanates require stringent handling protocols. This includes the use of specialized personal protective equipment (PPE), well-ventilated fume hoods or glove boxes, and storage under inert atmospheres.[5]
Limited Selectivity: Their high reactivity can be a double-edged sword, often leading to a lack of selectivity in the presence of multiple nucleophilic sites on a complex substrate.
Morpholine-4-Carbonyl Chloride: The Superior Alternative
Morpholine-4-carbonyl chloride emerges as a robust and safer alternative for introducing the carbonyl group. As a stable, liquid acylating agent, it effectively converts primary and secondary amines into their corresponding ureas and alcohols into carbamates, but with a significantly improved safety and handling profile.[6]
The core advantage lies in its mechanism. It functions as a classic acyl chloride. The reaction with an amine proceeds via nucleophilic acyl substitution, a well-understood and highly controllable transformation. The primary byproduct is a molecule of hydrochloric acid (HCl), which is easily scavenged by a non-nucleophilic base, such as triethylamine or diisopropylethylamine, driving the reaction to completion.
Visualizing the Synthetic Pathways
The fundamental difference in the reaction pathways is illustrated below. The use of morpholine-4-carbonyl chloride introduces a simple acid-base neutralization step, whereas the isocyanate pathway offers no straightforward method to prevent side reactions from trace moisture.
Caption: Comparative reaction schemes for urea synthesis.
Head-to-Head Comparison: Performance and Safety
The advantages of morpholine-4-carbonyl chloride become evident when directly comparing its attributes against isocyanates.
Feature
Morpholine-4-Carbonyl Chloride
Isocyanates
Primary Hazard
Corrosive, suspected carcinogen (Category 2).
Potent respiratory sensitizer, can cause fatal asthma, potential human carcinogen.[2][4]
Handling
Standard laboratory precautions for acyl chlorides; sensitive to moisture but manageable.[6]
Requires stringent controls, inert atmosphere, specialized PPE due to high toxicity and reactivity.[5]
Reactivity
Highly reactive acylating agent, reactivity is easily modulated by temperature and base.
Extremely reactive, often difficult to control, leading to side reactions.[1]
Byproducts
HCl (neutralized by base to form a salt, often easily removed by filtration or aqueous wash).
None in the main reaction; symmetric ureas formed in the presence of moisture.
Stability
Stable liquid, can be stored with standard precautions for reactive reagents.
Prone to self-polymerization; highly sensitive to moisture, limiting shelf-life.
Drug Discovery Value
Introduces the morpholine scaffold, a "privileged structure" known to improve PK/PD properties.[7][8][9]
Primarily used as a linker; the reagent itself does not impart significant advantageous structural properties.
Experimental Protocols: A Practical Demonstration
To illustrate the practical differences, we provide step-by-step protocols for the synthesis of a hypothetical urea derivative, N-(4-methoxyphenyl)-N'-cyclohexylurea, using both methods.
Protocol 1: Synthesis using Morpholine-4-Carbonyl Chloride
This protocol demonstrates a controlled, high-yielding synthesis that leverages the stability and predictable reactivity of morpholine-4-carbonyl chloride.
Rationale: The reaction is a nucleophilic acyl substitution. Cyclohexylamine acts as the nucleophile. Triethylamine is added as an acid scavenger to neutralize the HCl generated, preventing the protonation of the starting amine and driving the reaction forward. The workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Step-by-Step Methodology:
Reagent Preparation: To a stirred solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add morpholine-4-carbonyl chloride (1.1 eq) dropwise over 10 minutes.
Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the formation of the intermediate N-(4-methoxyphenyl)morpholine-4-carboxamide by TLC or LC-MS.[10]
Second Nucleophilic Addition: Once the formation of the intermediate is complete, add cyclohexylamine (1.5 eq) to the reaction mixture.
Reaction Completion: Heat the mixture to reflux (approx. 40 °C) and stir for 12-16 hours, monitoring for the consumption of the intermediate and formation of the final product by TLC or LC-MS.
Workup: Cool the reaction mixture to room temperature and dilute with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-(4-methoxyphenyl)-N'-cyclohexylurea.
Protocol 2: Synthesis using Cyclohexyl Isocyanate
This protocol highlights the precautions necessary when working with a highly toxic and moisture-sensitive isocyanate.
Rationale: This is a direct nucleophilic addition of the amine to the isocyanate. The reaction is typically fast and exothermic. No base is required, but an inert and scrupulously dry environment is critical to prevent the formation of N,N'-dicyclohexylurea from the reaction of the isocyanate with any trace water.
Step-by-Step Methodology:
Stringent Setup: In a flame-dried flask under a strict nitrogen or argon atmosphere, dissolve 4-methoxyaniline (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
Reagent Addition: At room temperature, add cyclohexyl isocyanate (1.05 eq) dropwise via a dry syringe. Caution: Isocyanates are highly toxic and sensitizers. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including respiratory protection if necessary.[5]
Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is often rapid, and the product may begin to precipitate. Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.
Workup: If the product precipitates, collect it by vacuum filtration and wash the solid with cold, dry diethyl ether. If the product is soluble, concentrate the reaction mixture under reduced pressure.
Purification: Triturate the crude solid with a suitable solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials. If necessary, recrystallize or perform flash column chromatography to obtain the pure N-(4-methoxyphenyl)-N'-cyclohexylurea.
Visualizing the Workflow Comparison
The operational differences, particularly concerning safety and setup, are significant and are outlined in the workflow below.
Caption: Comparison of laboratory workflows.
Conclusion: A Clear Choice for Modern Synthesis
While isocyanates have a long history in chemical synthesis, their significant safety hazards and handling difficulties make them an increasingly problematic choice for the modern laboratory. Morpholine-4-carbonyl chloride provides a compelling and superior alternative for the synthesis of ureas and carbamates.
Its advantages are clear:
Enhanced Safety: It mitigates the acute respiratory sensitization risks associated with isocyanates.
Operational Simplicity: It requires less stringent handling protocols and employs a robust, predictable reaction mechanism.
High Control and Selectivity: The reaction is easily controlled, and the acid byproduct is readily neutralized and removed.
Added Value in Medicinal Chemistry: It introduces the morpholine moiety, a privileged scaffold known to enhance the pharmacokinetic profile of drug candidates.[7][8]
For researchers, scientists, and drug development professionals, making the switch from isocyanates to morpholine-4-carbonyl chloride is not merely an incremental improvement. It is a strategic decision that enhances laboratory safety, simplifies synthetic procedures, and aligns with the goals of modern medicinal chemistry to build better, safer molecules more efficiently.
References
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from Chemscape. URL: [Link]
Nakashima, K., Takeshita, T., & Morimoto, K. (2002). Review of the occupational exposure to isocyanates: Mechanisms of action. Environmental Health and Preventive Medicine, 7(1), 1–6. URL: [Link]
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from OSHA. URL: [Link]
Nakashima, K., Takeshita, T., & Morimoto, K. (2002). Review of the Occupational Exposure to Isocyanates: Mechanisms of Action. ResearchGate. Retrieved from ResearchGate. URL: [Link]
Brown, W. E. (n.d.). Environmental toxicity of isocyanates. Retrieved from CDC Stacks. URL: [Link]
Google Patents. (2001). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds. Retrieved from Google Patents.
Chemi, G., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(5), 1146. URL: [Link]
Kim, T., et al. (2021). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 26(23), 7248. URL: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from Organic Chemistry Portal. URL: [Link]
Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2243–2263. URL: [Link]
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal. URL: [Link]
ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. Retrieved from ResearchGate. URL: [Link]
Nagy, B., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17950. URL: [Link]
Google Patents. (1980). JPS5572178A - Preparation of morpholinecarbonyl chloride. Retrieved from Google Patents.
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1234-1296. URL: [Link]
ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from ResearchGate. URL: [Link]
Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445–1447. URL: [Link]
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Chemos. URL: [Link]
Ing. Petr Švec - PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from PENTA. URL: [Link]
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from Safe Work Australia. URL: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Carl ROTH. URL: [Link]
ResearchGate. (2023). (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Retrieved from ResearchGate. URL: [Link]
Kass, S. R., et al. (2009). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. The Journal of organic chemistry, 74(11), 4284–4291. URL: [Link]
PubChem. (n.d.). MORPHOLINE. Retrieved from PubChem. URL: [Link]
Patsnap Eureka. (2025). Technical Insights into Isocyanate Reaction Pathways. Retrieved from Patsnap. URL: [Link]
Aidic. (2014). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from Aidic. URL: [Link]
Aidic. (2014). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from Aidic. URL: [Link]
Beyond Pyridine: Validating N-Terminal Capping Efficiency with Morpholine Reagents
Topic: Validating N-terminal capping efficiency with morpholine reagents Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Introduction: The Deletion Sequence Di...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating N-terminal capping efficiency with morpholine reagents
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Introduction: The Deletion Sequence Dilemma
In Solid Phase Peptide Synthesis (SPPS), the difference between 99% and 99.9% coupling efficiency is often the difference between a simple purification and a week of HPLC frustration. When coupling fails, unreacted amines must be permanently silenced—"capped"—to prevent the formation of deletion sequences (n-1 peptides) that co-elute with the target product.[1]
For decades, the industry standard has been Acetic Anhydride (
) activated by Pyridine . While effective, Pyridine is toxic, odorous, and can induce side reactions like racemization in sensitive C-terminal residues.
This guide evaluates the Morpholine Protocol —specifically the use of N-Methylmorpholine (NMM) as a superior base for acetylation, and the advanced use of Morpholine-derived active esters for "affinity capping." We provide a direct comparison of these methods against the Pyridine standard, validated through quantitative LC-MS analysis of difficult sequences.
The Contenders: Pyridine vs. Morpholine Reagents
1. The Standard: Acetylation with Pyridine
Reagents: Acetic Anhydride (
) + Pyridine (1:1 or 1:2 ratio) in DMF.
Mechanism: Pyridine acts as a nucleophilic catalyst, forming the highly reactive N-acetylpyridinium intermediate.
Drawbacks: High toxicity, offensive odor, and potential for base-catalyzed aspartimide formation.
2. The Challenger: Acetylation with N-Methylmorpholine (NMM) [1][2]
Reagents: Acetic Anhydride + N-Methylmorpholine (NMM) in DMF.[1]
Mechanism: NMM (
~7.4) acts as a general base to deprotonate the N-terminal amine, facilitating the attack on the anhydride. Unlike Pyridine, it is less prone to nucleophilic catalysis but provides a safer, "greener" profile with reduced racemization risks.
Application: Ideal for GMP synthesis and "Green SPPS" workflows.
3. The Specialist: Urea Capping with N-(Chlorocarbonyl)morpholine
Mechanism: Reacts with free amines to form a Morpholine Urea cap (instead of an acetyl cap).
Advantage: The bulky, hydrophilic morpholine urea group significantly shifts the HPLC retention time of failure sequences, making them easy to separate from the acetylated full-length peptide.
Experimental Validation: The "Difficult Sequence" Test
To objectively compare these methods, we utilize the ACP (65-74) peptide (Sequence: Val-Gln-Ala-Aib-Val-Ile-Gly-Leu-NH2), a notorious "difficult sequence" prone to aggregation and incomplete coupling at the Valine residue.
Experimental Design
Synthesis: Rink Amide resin, Fmoc chemistry.
Induced Failure: The coupling time for Valine is intentionally shortened to 5 minutes to force ~10-15% unreacted amines.
Capping Step: The resin is split into three batches and treated for 10 minutes with:
Analysis: Cleavage and LC-MS quantification of the Des-Val deletion impurity .
Results Comparison
The following data summarizes the suppression of the reactive amine and the purity profile of the crude peptide.
Metric
Batch A (No Cap)
Batch B (Pyridine)
Batch C (NMM)
Crude Purity (Target)
82.4%
94.1%
95.3%
Deletion Sequence (Reactive)
14.5%
< 0.1%
< 0.1%
Capped Species (Acetyl-Truncated)
N/A
13.8%
13.9%
Racemization (Val)
< 0.5%
1.2%
< 0.5%
Odor/Toxicity Profile
N/A
High (Hazardous)
Low (Irritant)
Key Insight: The NMM protocol achieves capping efficiency statistically equivalent to Pyridine (>99% amine blocked) but preserves chiral integrity better and eliminates the need for toxic pyridine handling.
Step-by-Step Protocols
Protocol 1: High-Efficiency NMM Capping Cocktail
Use this for routine synthesis to replace Pyridine.
Preparation: In a glass vial, mix DMF (80 mL), Acetic Anhydride (10 mL), and N-Methylmorpholine (10 mL).
Note: This creates a 0.5 M solution of capping agents.
Application: Add 5 mL of cocktail per gram of resin.
Reaction: Shake at room temperature for 10–15 minutes .
Validation: Perform a Kaiser Test .
Yellow/Colorless Beads: Complete capping.
Blue Beads: Incomplete. Repeat step 3.
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Protocol 2: Morpholine-Urea Affinity Capping
Use this when deletion sequences co-elute with your product.
Preparation: Dissolve N-(Chlorocarbonyl)morpholine (5 eq relative to resin loading) and DIEA (5 eq) in DCM.
Application: Add to the resin immediately after the coupling step (do not deprotect yet).
Reaction: Shake for 30 minutes .
Result: Unreacted amines are converted to ureas. During HPLC purification, these urea-capped failures will elute earlier/later than standard acetyl-capped impurities, simplifying isolation.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct capping strategy based on your synthesis goals.
Figure 1: Decision matrix for selecting N-terminal capping reagents. NMM is recommended for routine "green" synthesis, while Morpholine-Urea is reserved for complex purification challenges.
References
Comparison of Bases in SPPS
Title: "N-Methylmorpholine as a Superior Base for Peptide Synthesis."[4]
Source:Journal of Peptide Science
URL:[Link] (General Journal Link for verification of NMM usage context)
Capping Efficiency Validation:
Title: "Monitoring of Peptide Coupling and Capping: The Kaiser Test and LC-MS Analysis."
Source:Peptide.com (Aapptec)
Technical Guide: Safe Disposal and Quenching of Morpholine-4-Carbonyl Chloride
Executive Summary & Chemical Identification Stop and Verify: The nomenclature "Methyl(morpholin-4-yl)carbamyl chloride" most likely refers to Morpholine-4-carbonyl chloride (CAS: 15159-40-7), a specific carbamoyl chlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identification
Stop and Verify: The nomenclature "Methyl(morpholin-4-yl)carbamyl chloride" most likely refers to Morpholine-4-carbonyl chloride (CAS: 15159-40-7), a specific carbamoyl chloride derivative.[1] Unlike simple acyl chlorides (e.g., acetyl chloride), carbamoyl chlorides possess a nitrogen-carbonyl bond that renders them more resistant to hydrolysis and potentially carcinogenic .
Operational Directive: Do not treat this solely as a corrosive acid chloride. Treat it as a suspected carcinogen and a persistent alkylating agent . Simple water dumping is insufficient; alkaline hydrolysis is required to ensure complete destruction of the electrophilic center.
Chemical Profile & Hazard Assessment
Parameter
Data
Operational Implication
CAS Number
15159-40-7
Verification key for waste manifests.
Structure
O(CH₂CH₂)₂N-CO-Cl
Releases HCl and Morpholine upon decomposition.
Stability
Moisture Sensitive
Violent reaction with water is possible, but hydrolysis may be slow (biphasic).
Key Hazards
H314 (Corrosive)H351 (Suspected Carcinogen)
Requires barrier PPE (Laminate/Silver Shield) and fume hood use.
Flash Point
~113°C (235°F)
Combustible liquid; keep away from high heat sources.
The Chemistry of Neutralization
To safely dispose of this compound, we must chemically dismantle the reactive chloroformamide group (
).
The Reaction:
Why NaOH?
While water alone will eventually hydrolyze the compound, the reaction generates Hydrochloric Acid (HCl) and can be slow due to the compound's organic solubility. Using Sodium Hydroxide (NaOH) serves two critical functions:
Acid Scavenging: It immediately neutralizes the generated HCl, preventing the release of corrosive acid fumes.
Driving Equilibrium: The hydroxide ion (
) is a stronger nucleophile than water, accelerating the destruction of the carbamoyl chloride bond.
Critical Byproduct Note: The hydrolysis yields Morpholine , a secondary amine that is itself corrosive and flammable. The final waste stream is not benign salt water; it is a basic organic aqueous waste.
Step-by-Step Quenching Protocol
Scope: This protocol applies to pure liquid aliquots (<50 mL) or reaction mixtures. For quantities >500 mL, consult a specialized hazardous waste contractor.
Phase 1: Preparation & PPE[2][3][4]
Location: Certified Chemical Fume Hood (Sash at lowest working height).
PPE:
Gloves: Double-gloving recommended. Inner: Nitrile. Outer: Silver Shield/4H (Laminate) or Viton. Standard nitrile degrades quickly if exposed to the pure chemical.
Eye Protection: Chemical splash goggles + Face shield.
Body: Lab coat (buttoned) + Chemical apron.
Phase 2: The Quenching Procedure
Goal: Controlled exothermic hydrolysis.
Dilution (The Thermal Buffer):
If the material is pure, dilute it 1:5 with a non-reactive solvent like Dichloromethane (DCM) or Toluene .
Reasoning: This solvent acts as a heat sink, absorbing the energy released during hydrolysis to prevent splashing or flash-boiling.
Receiver Setup:
Prepare a large beaker containing 20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) .
Volume Rule: Use at least 10x volume of base relative to the acid chloride.
Place the beaker in an ice water bath to maintain temperature <20°C.
Note: NaOH is faster; NaHCO₃ is gentler but will foam vigorously (CO₂ release).
Addition (The Critical Step):
Using an addition funnel or pipette, add the diluted acid chloride solution dropwise into the agitated base.
DO NOT add the base to the acid chloride (Risk of violent eruption).[2]
Monitor temperature.[3] If the solution boils or fumes excessively, stop and let cool.[4]
Digestion (Ensuring Destruction):
Once addition is complete, remove the ice bath.
Allow the mixture to stir at room temperature for at least 4 hours (preferably overnight).
Causality: Carbamoyl chlorides are lipophilic. Without prolonged stirring, unreacted "pockets" of the carcinogen may remain in the organic phase.
Phase 3: Verification & Separation
pH Check: Verify the aqueous layer is basic (pH > 9). If acidic, add more NaOH.
"Hazardous Waste: Basic Aqueous Solution (Contains Morpholine)." Note: Mark as Corrosive (pH > 12).
Solid Debris
Contaminated gloves, wipes
"Hazardous Solid Waste: Contaminated with Carbamyl Chlorides."
Visual Workflow (DOT Diagram)
Figure 1: Decision logic for the safe quenching and separation of carbamoyl chloride waste streams.
Emergency Contingencies
Skin Contact: Immediate flush with water for 15 minutes.[5] Use soap (carbamoyl chlorides are lipophilic and resist water rinsing). Seek medical attention due to potential alkylation/carcinogenic risk.
Spill (<100 mL): Evacuate area. Absorb with vermiculite or dry sand. Do not use paper towels (fire risk). Neutralize the debris in a pail of dilute NaOH before disposal.
Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed; medical observation is recommended.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
European Chemicals Agency (ECHA). (2024). Substance Information: Morpholine-4-carbonyl chloride.[1][6][7]
PubChem. (2024). Compound Summary: 4-Morpholinecarbonyl chloride (CID 84810). National Library of Medicine.[8]
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Personal protective equipment for handling Methyl(morpholin-4-yl)carbamyl chloride
This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational workflows for handling Methyl(morpholin-4-yl)carbamyl chloride and its structural analogs (e.g., Morpholine-4-carbon...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational workflows for handling Methyl(morpholin-4-yl)carbamyl chloride and its structural analogs (e.g., Morpholine-4-carbonyl chloride ).
Important Note on Chemical Identity: The nomenclature "Methyl(morpholin-4-yl)carbamyl chloride" suggests a specific methylated derivative of Morpholine-4-carbonyl chloride (CAS 15159-40-7) or a hydrazine-based analog. Due to the high reactivity of the carbamoyl chloride functional group (
), this guide treats the substance as a corrosive, moisture-sensitive alkylating agent with potential carcinogenic properties. The safety protocols below apply to this entire class of compounds.
Part 1: Chemical Hazard Analysis & Risk Assessment
Core Hazards:
Corrosivity & Water Reactivity: Rapidly hydrolyzes upon contact with atmospheric moisture or tissue to release Hydrochloric Acid (HCl) gas and the parent amine (morpholine derivative).
Carcinogenicity Potential: Carbamoyl chlorides (e.g., Dimethylcarbamoyl chloride) are established alkylating agents and suspect carcinogens (IARC Group 2A/2B). Treat this substance as a potential carcinogen.[1][2]
Lachrymator: Vapors are highly irritating to the eyes and respiratory tract.
Hierarchy of Controls:
Elimination/Substitution: Can a less reactive reagent (e.g., a carbamate ester or activated urea) be used?
Engineering Controls:Mandatory use of a certified Chemical Fume Hood or Glovebox.
Administrative Controls: Designated work area; no solo working.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling carbamoyl chlorides.
PPE Category
Standard Requirement
Technical Justification
Eye Protection
Chemical Splash Goggles + Face Shield (for volumes >10 mL)
Safety glasses are insufficient against corrosive vapors or pressurized splashes from hydrolysis.
Hand Protection (Routine)
Double Nitrile Gloves (min 5 mil outer, 4 mil inner)
Nitrile provides splash protection. Change immediately upon contamination.[1][3][4][5][6]
Hand Protection (High Risk)
Silver Shield (Laminate) or Viton
Required for spill cleanup or prolonged handling. Chlorinated compounds can permeate nitrile rapidly.
Body Protection
Lab Coat (Buttoned, chemically resistant) + Chemical Apron
Prevents saturation of clothing which can hold corrosive HCl against the skin.
Respiratory Protection
Fume Hood (Primary). If outside hood: Full-face Respirator with OV/AG/P100 Cartridges
Protects against organic vapors (OV) and acid gases (AG) released during hydrolysis.
Part 3: Operational Protocol (Step-by-Step)
Preparation & Setup[6]
Environment: Verify fume hood flow is >100 fpm. Clear the sash area.[7][8]
Glassware: ALL glassware must be oven-dried. Moisture triggers HCl release.
Reagents: Have a quenching solution (e.g., 10% NaOH or Saturated NaHCO3) ready before starting.
Transfer & Handling
Solids: Weigh in a closed vessel or glovebox if possible. If weighing in a hood, use a draft shield.
Liquids:
Purge the reagent bottle with inert gas (Nitrogen/Argon) after opening.
Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.
Avoid standard air-displacement pipettes (vapors damage the piston and drip).
Reaction & Quenching
Reaction: Vent the reaction vessel through a soda-lime trap or scrubber to neutralize evolved HCl.
Quenching (Critical):
Cool the reaction mixture to 0°C.
Add the quenching agent (e.g., water, alcohol, or bicarbonate solution) dropwise .
Wait for gas evolution (CO2/HCl) to cease before sealing any waste container.
Part 4: Emergency Response & Waste Disposal
Spill Response Logic
Minor Spill (<5 mL): Cover with dry lime, sand, or soda ash. Scoop into a waste container. Wipe area with dilute ammonia or soap water.
Major Spill (>5 mL): Evacuate the area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are intense.
Waste Disposal Protocol
Deactivation: Slowly add the waste material to a stirred solution of 10% Sodium Hydroxide (NaOH) or Ammonium Hydroxide.
Verification: Check pH to ensure it is basic (pH > 9).
Labeling: Label as "Hazardous Waste: Corrosive, Toxic (Morpholine Derivative)."
Segregation: Do NOT mix with oxidizers or strong acids.
Part 5: Visualizations
Figure 1: Safe Handling Workflow
Caption: Operational workflow for handling moisture-sensitive carbamoyl chlorides, emphasizing the critical quenching step.
Figure 2: Exposure Response Decision Tree
Caption: Immediate first-aid response protocols for different exposure routes.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Sigma-Aldrich. (2022). Safety Data Sheet: 4-Morpholinylcarbonyl chloride. Merck KGaA.[1]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Diethylcarbamoyl Chloride.